YO-01027
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHGISMANBKLQL-OWJWWREXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040458 | |
| Record name | Dibenzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-56-5 | |
| Record name | Dibenzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 209984-56-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
YO-01027: A Technical Guide to a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a multi-subunit intramembrane protease.[1] It has demonstrated significant activity in preclinical research, particularly in the fields of oncology and neurodegenerative disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Introduction
γ-secretase is a critical enzyme involved in the cleavage of numerous type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[2][3] Its role in the production of amyloid-beta (Aβ) peptides has made it a primary target for Alzheimer's disease research, while its regulation of Notch signaling has significant implications for cancer biology.[4][5][6] Gamma secretase inhibitors (GSIs), like this compound, were initially developed for Alzheimer's therapy but have been repurposed as potential anticancer agents due to their ability to inhibit Notch receptor cleavage.[5][7] this compound has been instrumental as a research tool to probe the function of γ-secretase and to explore its therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the γ-secretase complex.[8] Specifically, it targets the N-terminal fragment of Presenilin 1 (PSEN1), which constitutes the catalytic subunit of the enzyme.[8][9] By binding to this component, this compound effectively blocks the proteolytic activity of the complex.
This inhibition prevents the cleavage of γ-secretase substrates. In the context of Notch signaling, this compound blocks the final proteolytic step that releases the Notch Intracellular Domain (NICD). The NICD is essential for downstream signal transduction that regulates cell proliferation, differentiation, and apoptosis.[10] Consequently, treatment with this compound leads to a dose-dependent decrease in NICD production.[8][9] Similarly, it inhibits the processing of the Amyloid Precursor Protein-like protein (APPL), resulting in the accumulation of APPL C-terminal fragments (CTFs).[8][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50/EC50 | Reference |
| γ-secretase (Notch cleavage) | SupT1 | 2.92 ± 0.22 nM (IC50) | [9][11] |
| γ-secretase (APPL cleavage) | Cell-free assay | 2.64 ± 0.30 nM (IC50) | [9][11] |
| Dengue Virus (DENV) Replication | Huh7.5.1 | 20 nM (EC50) | [11][12] |
| B16 Cell Inhibition | B16 | 300 µM (IC50, 24h) | [11][12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| C57BL/6 Mice | Intestinal Adenomas | 3, 10, and 30 μmol/kg; i.p.; q.d. for 5 days | Inhibited epithelial cell proliferation and induced goblet cell differentiation in a dose-dependent manner. | [13] |
| ApoE Knockout Mice | Angiotensin II-induced Abdominal Aortic Aneurysm | Not specified | Blocked activated Notch1 signaling. | [14] |
| Mice with Unilateral Ureteral Ligation | Renal Fibrosis | 250µ g/100g/day ; i.p. for 8 days | Ameliorated renal fibrosis and reduced collagen deposition. | [11] |
| CoreTg Mice | Liver Steatosis | 5µmol/kg/day; i.p. for 14 days | Ameliorated liver steatosis and reduced SREBP-1c expression. | [11][12] |
| MCF7 Tumor Xenograft Mice | Breast Cancer | 1 mg/mL; i.p. every 3 days | Significantly decreased tumor volume and increased latency. | [8] |
Experimental Protocols
Pharmacological Inhibition of γ-Secretase Activity in Cell Culture
This protocol describes the general procedure for assessing the inhibitory effect of this compound on Notch and APPL cleavage in cultured cells.
-
Cell Culture: Culture S2 cells expressing either Notch or APPL in the appropriate medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, perform serial dilutions to achieve final concentrations ranging from 0.1 nM to 250 nM.[8][15]
-
Treatment: Induce Notch or APPL expression in the S2 cells. Six hours prior to protein harvesting, add the desired concentrations of this compound to the cell medium.[8][15]
-
Protein Extraction: Lyse the cells in a buffer that also contains the corresponding concentration of this compound to maintain inhibition during the extraction process.[8][15]
-
Immunoblot Analysis: Perform immunoblotting to detect the levels of NICD and APPL CTF fragments. A progressive accumulation of APPL CTFs and a decrease in NICD production with increasing concentrations of this compound indicates effective inhibition.[8][9]
In Vivo Treatment for Intestinal Adenomas in Mice
This protocol outlines the in vivo administration of this compound to study its effects on intestinal adenomas in a mouse model.
-
Animal Model: Utilize C57BL/6 mice with intestinal adenomas.
-
Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used should be appropriate for the compound's solubility and biocompatibility.
-
Dosing Regimen: Administer this compound daily for five consecutive days via intraperitoneal injection at doses of 3, 10, and 30 μmol/kg.[13] A control group should receive vehicle only.
-
Tissue Analysis: After the treatment period, sacrifice the mice and collect intestinal tissues.
-
Histological and Molecular Analysis: Perform histological analysis to assess changes in epithelial cell proliferation and goblet cell differentiation.[13] Further molecular analysis can be conducted to examine the expression of Notch signaling pathway components.
Visualizations
Signaling Pathway Diagrams
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. embopress.org [embopress.org]
- 11. 美国GlpBio - this compound (Dibenzazepine, DBZ) | γ-secretase inhibitor | Cas# 209984-56-5 [glpbio.cn]
- 12. glpbio.com [glpbio.com]
- 13. apexbt.com [apexbt.com]
- 14. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 15. This compound | Gamma-secretase | TargetMol [targetmol.com]
An In-depth Technical Guide to the Mechanism of Action of YO-01027 in Notch Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of the γ-secretase enzyme complex.[1][2][3][4][5][6][7] Its mechanism of action is centered on the direct inhibition of γ-secretase-mediated intramembrane proteolysis, a critical step in the activation of the Notch signaling pathway. By preventing the cleavage of the Notch receptor, this compound effectively blocks the release of the Notch Intracellular Domain (NICD), its translocation to the nucleus, and the subsequent activation of downstream target genes. This inhibitory action has shown significant anti-tumor effects, particularly in malignancies driven by aberrant Notch signaling, such as T-cell Acute Lymphoblastic Leukemia (T-ALL).[8] This document provides a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies related to this compound.
Core Mechanism of Action: Inhibition of γ-Secretase
The canonical Notch signaling pathway is a highly conserved system crucial for cell-fate decisions. Its activation requires a series of proteolytic cleavages of the Notch receptor.[9][10]
-
S1 Cleavage: In the Golgi apparatus, the full-length Notch receptor is cleaved by a furin-like convertase into a heterodimeric receptor, which then travels to the cell surface.[10]
-
S2 Cleavage: Upon binding of a ligand (e.g., Delta-like or Jagged) from a neighboring cell, the receptor undergoes a conformational change, exposing it to a second cleavage by ADAM10/17 metalloproteases.[9][10] This releases the Notch extracellular domain.
-
S3 Cleavage: The remaining membrane-tethered portion is a substrate for the γ-secretase complex, an aspartyl protease.[6] γ-secretase performs an intramembrane cleavage (S3 cleavage) that liberates the Notch Intracellular Domain (NICD).
-
Signal Transduction: The released NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Su(H)/Lag-1) and Mastermind-like (MAML) proteins to activate the expression of target genes (e.g., HES-1, c-Myc).
This compound acts as a dipeptidic inhibitor that directly targets the γ-secretase complex.[3] Specifically, it interacts with the N-terminal fragment of Presenilin 1 (PSEN1), the catalytic subunit of the complex.[1][4] This inhibition prevents the S3 cleavage, leading to an accumulation of Notch transmembrane fragments and a dose-dependent decrease in NICD production.[1][3][4] The blockade of NICD formation is the primary mechanism by which this compound abrogates Notch signaling.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC₅₀).
| Parameter | Substrate | IC₅₀ Value | Assay Type | Reference(s) |
| Inhibition | Notch Cleavage | 2.92 ± 0.22 nM | Cell-based | [2],[5] |
| Inhibition | Notch Cleavage | 1.7 - 2.9 nM | Not Specified | [7] |
| Inhibition | APPL Cleavage | 2.64 ± 0.30 nM | Cell-based | [2],[5] |
| Inhibition | APPL Proteolysis | 2.6 nM | Cell-free | [3] |
| APPL: Amyloid Precursor Protein-like. Like Notch, APPL is a known substrate of γ-secretase. |
In vivo studies using xenograft models of human T-ALL have demonstrated the anti-tumor efficacy of this compound.
| Model | Cell Line | Dose (mg/kg/day) | Administration | Outcome | Reference |
| Mouse Xenograft | HPB-ALL, TALL-1 | 0.1, 1 | Daily | Significant reduction in tumor volume | [8] |
| Mouse Xenograft | ALL-SIL | 1, 10 | Daily | Significant reduction in tumor volume | [8] |
| Mouse Xenograft | DND-41 | 1 | Daily | Significant reduction in tumor volume | [8] |
Key Experimental Protocols
The characterization of this compound relies on a series of standard and specialized molecular and cellular biology techniques.
In Vitro Inhibition of Notch Cleavage (Western Blot)
This protocol is designed to visualize the direct effect of this compound on the production of cleaved Notch1 (NICD).
-
Cell Culture: Human T-ALL cell lines (e.g., HPB-ALL, TALL-1, DND-41) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Treatment: Cells are seeded and treated with either vehicle control (e.g., DMSO) or this compound at a specified concentration (e.g., 100 nM) for a duration of 48 hours.[8]
-
Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The corresponding concentration of this compound is often included in the lysis buffer to maintain inhibition.[3][4]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for the cleaved form of Notch1 (e.g., anti-cleaved Notch1, Val1744). A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.[8]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. A decrease in the band corresponding to NICD in this compound-treated samples indicates successful inhibition.
Cell Proliferation Assay
This assay quantifies the effect of Notch inhibition on the growth and viability of cancer cell lines.
-
Cell Seeding: T-ALL cells are seeded in multi-well plates (e.g., 96-well) at a defined density.
-
Treatment: Cells are treated with vehicle control or this compound (e.g., 100 nM).
-
Incubation: The plates are incubated for an extended period, typically 7 days, to observe effects on proliferation.[8]
-
Viability Measurement: The number of viable cells is determined using a colorimetric or fluorometric assay such as MTS, MTT, or by using a reagent like CellTiter-Glo®.
-
Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells.[8]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated subcutaneously with a suspension of human T-ALL cells (e.g., 5 x 10⁶ cells).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 12-13 mm in diameter).[8]
-
Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) or treatment groups. This compound is administered daily via a suitable route (e.g., oral gavage, intraperitoneal injection) at varying doses (e.g., 0.1, 1, 10 mg/kg).[8]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = length × width² / 2). Animal weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunoblotting for NICD or TUNEL staining for apoptosis.[8]
Conclusion
This compound (DBZ) is a highly potent and specific inhibitor of γ-secretase, acting directly on the Presenilin catalytic subunit. Its mechanism of action—the blockade of Notch receptor cleavage and subsequent inhibition of NICD-mediated transcription—is well-characterized. This mechanism has been validated through in vitro assays demonstrating reduced NICD levels and decreased cell proliferation, as well as in vivo studies showing significant anti-tumor activity in Notch-dependent cancer models.[3][8] The robust dataset and clear mechanism make this compound an invaluable tool for researchers studying Notch signaling and a promising candidate for further drug development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 美国GlpBio - this compound (Dibenzazepine, DBZ) | γ-secretase inhibitor | Cas# 209984-56-5 [glpbio.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DBZ | γ-Secretase | Tocris Bioscience [tocris.com]
- 8. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Dibenzazepine (DBZ) as a Research Chemical: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzazepine (DBZ), also known as YO-01027, is a potent, cell-permeable, dipeptidic inhibitor of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease and various cancers. By targeting the γ-secretase complex, DBZ effectively modulates the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of DBZ, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo research settings. The information presented herein is intended to support researchers in utilizing DBZ as a tool to investigate γ-secretase and Notch signaling in various physiological and pathological contexts.
Introduction
Dibenzazepine (DBZ) has emerged as a valuable research chemical for elucidating the roles of γ-secretase and the Notch signaling pathway. The dibenzazepine core structure is found in a variety of biologically active compounds.[1][2] In the context of this guide, DBZ specifically refers to the γ-secretase inhibitor designated this compound. This compound has demonstrated high potency in inhibiting the cleavage of amyloid precursor protein (APP) and the Notch receptor.[3][4] Its ability to modulate these pathways makes it a crucial tool for studies in neurobiology, oncology, and developmental biology.
Mechanism of Action
DBZ exerts its biological effects through the potent and specific inhibition of γ-secretase, a multi-subunit protease complex.[5] The catalytic subunit of this complex is presenilin. γ-secretase is responsible for the final proteolytic cleavage of several type I transmembrane proteins, including APP and the Notch receptors.[5]
In the context of Alzheimer's disease research, the cleavage of APP by β-secretase and subsequently γ-secretase leads to the production of amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques.[6] DBZ inhibits this final cleavage step, thereby reducing the generation of Aβ peptides.
In the Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch Intracellular Domain (NICD).[7] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes such as Hes and Hey.[7] By blocking γ-secretase, DBZ prevents the release of NICD, thereby downregulating Notch signaling.[8]
Signaling Pathway Diagram
Caption: Inhibition of the Notch signaling pathway by Dibenzazepine (DBZ).
Quantitative Data
The inhibitory potency of DBZ against γ-secretase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) | Reference |
| Notch Cleavage | 2.92 ± 0.22 | [3] |
| APPL Cleavage | 2.64 ± 0.30 | [3] |
Experimental Protocols
Synthesis of Dibenzazepine (this compound)
A detailed, publicly available, step-by-step synthesis protocol for the specific compound this compound is not readily found in the searched literature. Commercial vendors are the primary source for this research chemical.[9]
In Vitro γ-Secretase Activity Assay (Fluorometric)
This protocol describes a general method for measuring γ-secretase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells or tissue of interest
-
Ice-cold 1X Cell Extraction Buffer
-
2X Reaction Buffer
-
γ-secretase fluorogenic substrate (e.g., a peptide sequence flanked by a fluorophore like EDANS and a quencher like DABCYL)
-
DBZ (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescent microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation at 250 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold 1X Cell Extraction Buffer (e.g., 1 mL per 25-50 x 10^6 cells).
-
For adherent cells, wash with PBS, then add 1X Cell Extraction Buffer directly to the plate and scrape the cells.
-
For tissue, homogenize in ice-cold 1X Cell Extraction Buffer to a final protein concentration of approximately 0.5-2.0 mg/mL.
-
Incubate the lysate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet insoluble material.[6]
-
Collect the supernatant containing the cell lysate. Determine the protein concentration using a compatible protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 25-200 µg of total protein) to each well.[6]
-
Add the desired concentration of DBZ or vehicle (DMSO) to the wells.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
-
Enzymatic Reaction:
-
Warm the γ-secretase fluorogenic substrate to room temperature.
-
Add 5 µL of the substrate to each well to initiate the reaction.
-
Cover the plate and incubate in the dark at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 335-355/495-510 nm for EDANS/DABCYL).[6]
-
Include negative controls (no cell lysate, no substrate) to determine background fluorescence.
-
Workflow for γ-Secretase Activity Assay
Caption: General workflow for a fluorometric γ-secretase activity assay.
Western Blot for Notch Intracellular Domain (NICD) Detection
This protocol provides a general procedure for detecting the levels of NICD in cell lysates following treatment with DBZ.
Materials:
-
Cells treated with DBZ or vehicle
-
Ice-cold PBS
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NICD (e.g., anti-Notch1 (NICD))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentrations of DBZ for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice. Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Add an equal volume of 2x Laemmli sample buffer to 20-40 µg of protein and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against NICD (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film). The expected size for NICD is approximately 110-120 kDa.[11]
-
Workflow for NICD Western Blot
Caption: Step-by-step workflow for Western blot analysis of NICD.
In Vivo Administration of DBZ in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of DBZ to mice.
Materials:
-
DBZ (this compound)
-
Vehicle solution (e.g., 0.5% (w/v) hydroxypropylmethyl cellulose, 0.1% (v/v) Tween-80 in ddH₂O; or DMSO)
-
Sterile syringes and needles
-
Mice
Procedure:
-
Preparation of DBZ Solution:
-
Prepare the vehicle solution.
-
Dissolve DBZ in the vehicle to the desired concentration. Gentle warming or sonication may be required to aid dissolution, especially for stock solutions in DMSO.[12]
-
Ensure the final solution is sterile, for example, by filtration.
-
-
Dosing and Administration:
-
The dosage of DBZ can vary depending on the experimental model. Reported dosages range from 1 mg/kg/day to 30 µmol/kg/day.[12][13]
-
Administer the DBZ solution to the mice via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
The frequency of administration will depend on the experimental design (e.g., once daily).[13]
-
-
Monitoring:
-
Monitor the mice for any adverse effects following administration.
-
At the end of the experiment, tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
Dibenzazepine (DBZ) is a powerful and specific research tool for investigating the multifaceted roles of γ-secretase and the Notch signaling pathway. Its utility spans a wide range of disciplines, from neurodegenerative disease research to cancer biology. This technical guide provides essential information and standardized protocols to facilitate the effective use of DBZ in the laboratory. By understanding its mechanism of action and employing robust experimental designs, researchers can continue to unravel the complex biological processes regulated by these critical cellular pathways.
References
- 1. Notch1 (C37C7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The intracellular domains of Notch1 and Notch2 are functionally equivalent during development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. rndsystems.com [rndsystems.com]
- 12. apexbt.com [apexbt.com]
- 13. glpbio.com [glpbio.com]
The Biological Activity of γ-Secretase Inhibitor YO-01027: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable inhibitor of γ-secretase, a multi-subunit protease complex with critical roles in both developmental signaling and the pathogenesis of diseases such as Alzheimer's and cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular pathways and workflows.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay/System | Reference |
| IC50 (Notch Cleavage) | 2.92 nM | Cellular Assay | [1][2] |
| IC50 (APPL Cleavage) | 2.64 nM | Cellular Assay | [1][2] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | Effect | Reference |
| HPB-ALL, TALL-1, DND-41, ALL-SIL (T-ALL cell lines) | 100 nM this compound for 7 days | Inhibition of proliferation | [3] |
| Human T-ALL cell lines | 100 nM this compound for 48 hours | Inhibition of cleaved Notch1 | [3] |
Table 2: In Vitro Cellular Effects of this compound
| Xenograft Model | Treatment Regimen | Effect on Tumor Volume | Reference |
| Human T-ALL cell lines (HPB-ALL, TALL-1, DND-41, ALL-SIL) | 0.1, 1, or 10 mg/kg daily | Significant reduction in tumor volume | [3] |
Table 3: In Vivo Efficacy of this compound in T-ALL Xenograft Models
Mechanism of Action: Inhibition of γ-Secretase and Notch Signaling
Gamma-secretase is an intramembrane protease complex responsible for the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1][4] The complex consists of four core components: presenilin (the catalytic subunit), nicastrin, APH-1, and PEN-2.[1]
This compound exerts its biological effects by directly inhibiting the catalytic activity of γ-secretase. This inhibition prevents the proteolytic processing of its substrates. A primary and well-studied consequence of this compound activity is the blockade of the Notch signaling pathway.
The Notch Signaling Pathway and its Inhibition by this compound
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis.[5][6] Dysregulation of this pathway is implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[3][7]
The canonical Notch signaling cascade is initiated by the binding of a Notch ligand to the Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by γ-secretase. This second cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcription of Notch target genes, such as those in the HES and HEY families.[6][8]
This compound, by inhibiting γ-secretase, prevents the release of NICD, thereby blocking the downstream signaling cascade.[3][5] This leads to the suppression of Notch target gene expression and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on Notch signaling for their survival and proliferation.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize the biological activity of this compound.
Western Blot Analysis for Cleaved Notch1
Objective: To qualitatively or quantitatively assess the inhibition of Notch1 cleavage by this compound.
Protocol:
-
Cell Culture and Treatment: Plate T-ALL cell lines (e.g., HPB-ALL, TALL-1) at an appropriate density. Treat cells with this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for cleaved Notch1 (Val1744). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein, such as GAPDH or β-actin, to ensure equal protein loading.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 7 days).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the percentage of viable cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inoculate immunodeficient mice with a suspension of human T-ALL cells.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 12-13 mm in diameter), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 0.1, 1, or 10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume ± SD for each group over time to assess the treatment effect. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Conclusion
This compound is a potent inhibitor of γ-secretase with significant preclinical activity in models of T-cell acute lymphoblastic leukemia. Its mechanism of action is well-defined, primarily through the inhibition of the Notch signaling pathway. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other γ-secretase inhibitors as potential therapeutic agents. Further investigation is warranted to explore its efficacy in other cancer types and its potential for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual antitumor mechanisms of Notch signaling inhibitor in a T‐cell acute lymphoblastic leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NOTCH signaling by gamma secretase inhibitor engages the RB pathway and elicits cell cycle exit in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
understanding the function of YO-01027 in cell fate determination
An In-depth Technical Guide to YO-01027 (Dibenzazepine) in Cell Fate Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase.[1][2][3][4][5][6] This enzyme plays a critical role in the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP).[1][4] The inhibition of γ-secretase by this compound directly blocks the processing of these proteins, thereby modulating their downstream signaling pathways. Given the central role of Notch signaling in directing cell fate decisions during development and in adult tissues, this compound has emerged as a valuable chemical tool for studying and manipulating these processes. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its applications in cell fate determination research.
Mechanism of Action: Inhibition of Notch Signaling
The primary mechanism by which this compound influences cell fate is through the potent inhibition of the Notch signaling pathway.[1][5] Notch signaling is an evolutionarily conserved pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway is initiated by the binding of a ligand to the Notch receptor, which triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[5][7] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, turning on the expression of target genes that execute the specific cellular response.
This compound directly targets and inhibits the catalytic activity of the γ-secretase complex.[5] This inhibition prevents the cleavage of the Notch receptor and the subsequent release of NICD.[5][7] As a result, the downstream transcriptional program is silenced, leading to a change in the cell's fate. For instance, studies have shown that the inhibition of Notch signaling by this compound can induce the differentiation of proliferative intestinal crypt cells into post-mitotic goblet cells, a clear example of altering cell fate.[1]
Quantitative Data
The potency of this compound as a γ-secretase inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values for the cleavage of two major γ-secretase substrates, Notch and APPL (Amyloid Precursor Protein-Like), are summarized in the table below.
| Target Substrate | IC50 (nM) |
| Notch | 2.92 ± 0.22 nM[2][3] |
| APPL | 2.64 ± 0.30 nM[2][3] |
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its low solubility in aqueous media, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
-
Recommended Stock Concentration: 10 mM
-
Procedure: To prepare a 10 mM stock solution, dissolve 10 mg of this compound (Molecular Weight: 463.48 g/mol ) in 2.1576 mL of DMSO.[4]
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
In Vitro Inhibition of Notch Signaling
This protocol describes the general steps for treating cultured cells with this compound to inhibit Notch signaling.
-
Cell Culture: Plate cells at the desired density and culture under standard conditions until they are ready for treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. A typical effective concentration range for in vitro experiments is 0.1 nM to 250 nM.[5][8]
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the cell type and the specific downstream effects being investigated.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to detect changes in NICD levels, or functional assays to assess changes in cell fate.
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Dibenzazepine, DBZ) | CAS:209984-56-5 | γ-secretase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selleck Chemical LLC Dibenzazepine (this compound) 5mg 209984-56-5, Quantity: | Fisher Scientific [fishersci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Gamma-secretase | TargetMol [targetmol.com]
The γ-Secretase Inhibitor YO-01027: A Technical Guide for Developmental Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of γ-secretase, a key intramembrane protease complex. By targeting the presenilin subunit of γ-secretase, this compound effectively blocks the proteolytic cleavage of several transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP). This inhibitory action on the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication, makes this compound an invaluable tool in developmental biology research. This guide provides an in-depth overview of the applications of this compound in studying fundamental developmental processes, including cell fate determination, differentiation, and morphogenesis. It includes a summary of quantitative data, detailed experimental protocols for key model systems, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a dipeptidic γ-secretase inhibitor that has demonstrated high potency in blocking the cleavage of Notch and APP. The inhibition of Notch signaling is of particular interest to developmental biologists as this pathway governs a vast array of cellular decisions during embryogenesis and tissue homeostasis.
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), to activate the transcription of target genes, such as those in the Hes and Hey families. These target genes are often transcriptional repressors that regulate the expression of genes involved in cell differentiation and proliferation.
This compound directly targets the N-terminal fragment of presenilin 1 within the γ-secretase complex, thereby preventing the release of NICD.[1] This leads to a dose-dependent reduction in Notch signaling activity. The consequences of this inhibition are highly context-dependent, influencing processes such as the maintenance of stem cell pluripotency, the balance between proliferation and differentiation, and the patterning of tissues and organs.
Quantitative Data on this compound Activity
The following table summarizes key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (Notch Cleavage) | 2.92 nM | Cell-free assay | [1] |
| IC50 (APPL Cleavage) | 2.64 nM | Cell-free assay | [1] |
| Effective Concentration (in vivo, mice) | 1 mg/kg/day (i.p.) | Apolipoprotein E knockout mice | |
| Effective Concentration (in vitro, organoids) | 10 µM | Taste bud organoids |
Applications of this compound in Developmental Biology Research
The ability of this compound to potently and specifically inhibit Notch signaling has led to its use in a variety of developmental biology model systems to elucidate the role of this pathway in different processes.
Maintenance of Pluripotency in Human Stem Cells
In the field of regenerative medicine and early development research, maintaining human pluripotent stem cells (hPSCs) in a naïve state, which resembles the pre-implantation epiblast, is of significant interest. Studies have shown that the combination of this compound (DBZ) and a DOT1L inhibitor can stably maintain human naïve-state pluripotency in non-hypoxic conditions. This suggests a role for Notch signaling in the exit from the naïve state.
Regulation of Cell Fate in the Intestine
The intestinal epithelium undergoes constant renewal, a process tightly regulated by a balance between stem cell proliferation and differentiation into various cell lineages. Research in mouse models has demonstrated that inhibition of Notch signaling with this compound leads to a dramatic increase in the number of goblet cells, a secretory cell type in the intestine. This occurs at the expense of the absorptive enterocyte lineage, highlighting the critical role of Notch in dictating cell fate choices within the intestinal crypts.
Somitogenesis in Zebrafish
Somitogenesis, the process of forming segmented blocks of mesoderm that give rise to the vertebrae, ribs, and skeletal muscles, is a classic model for studying patterning in developmental biology. The "clock and wavefront" model, which governs the rhythmic and sequential formation of somites, is known to involve oscillating gene expression, including components of the Notch signaling pathway. The use of γ-secretase inhibitors like this compound in zebrafish embryos has been shown to disrupt somitogenesis, leading to fused or irregularly shaped somites. This demonstrates the crucial role of Notch signaling in the proper segmentation of the embryonic axis.
Experimental Protocols
The following are generalized protocols for the use of this compound in common developmental biology experiments. Researchers should optimize these protocols for their specific experimental conditions and model systems.
Inhibition of Notch Signaling in Zebrafish Embryos
Objective: To study the effects of Notch inhibition on early zebrafish development (e.g., somitogenesis, neurogenesis).
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (E3)
-
This compound (DBZ) stock solution (e.g., 10 mM in DMSO)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Prepare working solutions of this compound in E3 medium from the stock solution. A typical concentration range to test is 1-50 µM. Include a DMSO vehicle control.
-
At the desired developmental stage (e.g., 4-cell stage for early effects, or later for stage-specific inhibition), transfer embryos to Petri dishes containing the this compound working solutions or the vehicle control.
-
Incubate the embryos at 28.5°C for the desired duration. The treatment period will depend on the process being studied. For somitogenesis, treatment can be initiated before the onset of segmentation and continued through the segmentation period.
-
At various time points, observe the embryos under a stereomicroscope and document any morphological changes, such as defects in somite formation, body axis elongation, or brain development.
-
For molecular analysis, embryos can be fixed at specific stages for in situ hybridization to examine the expression of key developmental genes (e.g., deltaC, her1, neurog1) or processed for qPCR or western blotting to quantify changes in gene and protein expression.
Induction of Goblet Cell Differentiation in Intestinal Organoids
Objective: To investigate the role of Notch signaling in intestinal cell fate determination.
Materials:
-
Established intestinal organoid culture
-
Basal culture medium (e.g., Advanced DMEM/F12) with necessary supplements (e.g., B27, N2, EGF, Noggin, R-spondin)
-
This compound (DBZ) stock solution (10 mM in DMSO)
-
Matrigel
-
Multi-well culture plates
Procedure:
-
Culture intestinal organoids according to standard protocols.
-
Prepare differentiation medium by adding this compound to the basal culture medium to a final concentration of 10 µM. Include a DMSO vehicle control.
-
Passage the organoids and embed them in Matrigel in a multi-well plate.
-
After the Matrigel has solidified, add the differentiation medium containing this compound or the vehicle control to the wells.
-
Culture the organoids for 3-5 days, replacing the medium every 2 days.
-
After the treatment period, the organoids can be harvested for analysis.
-
For histological analysis, fix the organoids, embed them in paraffin, and perform sections. Stain with Alcian blue or Periodic acid-Schiff (PAS) to identify goblet cells.
-
For gene expression analysis, extract RNA from the organoids and perform qPCR for markers of different intestinal cell types (e.g., Muc2 for goblet cells, Alpi for enterocytes).
Visualizations
The Canonical Notch Signaling Pathway and the Action of this compound
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying the Effect of this compound on Zebrafish Somitogenesis
Caption: A typical experimental workflow for investigating the effects of this compound on zebrafish somitogenesis.
Conclusion
This compound (DBZ) is a powerful pharmacological tool for the study of developmental processes regulated by Notch signaling. Its high potency and specificity allow for the targeted disruption of this pathway, enabling researchers to dissect its role in cell fate decisions, tissue patterning, and morphogenesis in a wide range of model organisms. The data and protocols presented in this guide provide a foundation for the effective use of this compound in advancing our understanding of developmental biology. As with any pharmacological inhibitor, careful consideration of potential off-target effects and the use of appropriate controls are essential for robust and reproducible results.
References
Investigating the Effect of YO-01027 on Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the compound YO-01027, also known as Dibenzazepine (DBZ), and its targeted effects on cancer stem cells (CSCs). This compound is a potent, dipeptidic γ-secretase inhibitor that has demonstrated significant activity in modulating CSC populations by targeting the Notch signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound functions as a potent inhibitor of γ-secretase, a multi-protein complex essential for the cleavage of several transmembrane proteins, including the Notch receptor.[1][2][3][4] By inhibiting γ-secretase, this compound prevents the proteolytic cleavage of Notch, which is required to release the Notch Intracellular Domain (NICD).[2][4][5] The translocation of NICD to the nucleus is a critical step for activating the transcription of downstream target genes that regulate CSC self-renewal and proliferation.[6][7][8] The molecular target of this compound is the N-terminal fragment of presenilin 1 within the γ-secretase complex.[1][2][4] This inhibition leads to a dose-dependent decrease in NICD production, thereby disrupting the entire Notch signaling cascade and mitigating its oncogenic effects.[1][2][4]
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| γ-secretase (Notch cleavage) | Cell-free | 2.92 nM | [1][2][9] |
| γ-secretase (APPL cleavage) | Cell-free | 2.64 nM | [1][2][9] |
| γ-secretase (Notch signaling) | Cell-based (SupT1) | 2.9 nM | [2] |
| γ-secretase (Aβ40 reduction) | Cell-based (SupT1) | 2.6 nM |[2] |
Table 2: Cellular Effects on Cancer Stem Cells
| Cell Type | Effect | Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Breast Cancer Stem Cells (BCSCs) | Reduction in cell number and activity | 10 µM | Not Specified | [2][4] |
| Human T-ALL Cells (Oncogenic NOTCH1) | Sensitization to γ-secretase inhibition | 0.2 µM | 7 days | [9] |
| B16 Melanoma Cells | Inhibition of cell viability | 300 µM | 24 hours |[9] |
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |
|---|---|---|---|---|---|
| Xenograft | MCF7 Breast Cancer | 1 mg/mL | Intraperitoneal (i.p.) | Significantly decreased tumor volume and increased latency. | [2][4] |
| Xenograft | MDA-MB-231 Breast Cancer | 1 mg/mL | Intraperitoneal (i.p.) | No significant effect on tumor volume. | [2][4] |
| Apc(Min) Transgenic | Intestinal Adenomas | Not Specified | Not Specified | Induced differentiation of adenomas. |[5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Cancer stem cell - Wikipedia [en.wikipedia.org]
- 7. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. glpbio.com [glpbio.com]
YO-01027: A Potent γ-Secretase Inhibitor for Investigating Alzheimer's Disease Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the aberrant production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a central initiating event in AD pathogenesis. A key enzyme in the production of Aβ is γ-secretase, a multi-protein complex that cleaves the amyloid precursor protein (APP). Inhibition of γ-secretase is therefore a primary therapeutic strategy for reducing Aβ levels.
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase.[1][2] It has been utilized as a tool compound in various biological contexts to probe the function of γ-secretase and the consequences of its inhibition. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a tool for studying the pathology of Alzheimer's disease, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the γ-secretase complex.[3] Specifically, it interacts with the N-terminal fragment of presenilin 1, the catalytic subunit of the complex.[3] This interaction blocks the proteolytic cleavage of type I transmembrane proteins, including APP and Notch.[2][4] By inhibiting the processing of APP, this compound effectively reduces the generation of Aβ peptides.[5] Concurrently, its inhibition of Notch signaling can lead to cellular differentiation effects, a factor that requires careful consideration in experimental design.[5]
dot
Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy
The potency of this compound has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its strong activity against γ-secretase substrates.
| Target | Assay System | IC50 (nM) | Reference |
| APPL Cleavage | Cell-free assay | 2.64 | [4] |
| Notch Cleavage | Cell-free assay | 2.92 | [4] |
| Notch Cleavage | SupT1 cells | 1.7 | [1] |
In Vivo Efficacy in an Alzheimer's Disease Model
A key study demonstrated the potential of this compound to modulate Aβ pathology in a relevant animal model of Alzheimer's disease.
| Animal Model | Treatment | Duration | Effect on Brain Aβ40 | Reference |
| APP Transgenic Mouse | Single dose of 100 µmol/kg | 4 hours | 71% reduction | [1] |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on γ-secretase cleavage of an APP-derived substrate in a cellular context.
1. Cell Culture and Treatment:
- Culture human embryonic kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (APPswe).
- Plate cells in 6-well plates and allow them to reach 70-80% confluency.
- Prepare stock solutions of this compound in DMSO.
- Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 24 hours.
2. Sample Collection and Preparation:
- Collect the conditioned media for Aβ analysis.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
3. Aβ Quantification:
- Measure the levels of Aβ40 and Aβ42 in the conditioned media using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
4. Data Analysis:
- Calculate the percentage of Aβ inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response curve using non-linear regression.
dot
Workflow for in vitro γ-secretase inhibition assay.
In Vivo Aβ Reduction in an APP Transgenic Mouse Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
1. Animal Model and Treatment:
- Use Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques.
- Administer a single dose of this compound (100 µmol/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
2. Tissue Collection:
- At 4 hours post-injection, euthanize the mice and harvest the brains.
- Dissect the brain tissue and immediately freeze it for subsequent analysis.
3. Brain Homogenate Preparation:
- Homogenize the brain tissue in a suitable extraction buffer (e.g., containing guanidine hydrochloride for extraction of aggregated Aβ).
- Centrifuge the homogenates to pellet insoluble material and collect the supernatant.
4. Aβ Quantification:
- Measure the levels of Aβ40 in the brain homogenates using a specific ELISA kit.
- Normalize the Aβ levels to the total protein concentration of the homogenate.
5. Data Analysis:
- Compare the mean Aβ40 levels between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).
dot
Workflow for in vivo Aβ reduction study.
Conclusion
This compound (DBZ) is a valuable research tool for the study of Alzheimer's disease pathology. Its potent and direct inhibition of γ-secretase allows for the investigation of the downstream consequences of reduced Aβ production in both in vitro and in vivo models. The provided data and protocols serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of Alzheimer's disease and to evaluate novel therapeutic strategies targeting the amyloid pathway. As with any γ-secretase inhibitor, careful consideration of its effects on Notch signaling is essential for the interpretation of experimental results.
References
Methodological & Application
YO-01027 experimental protocol for cell culture
Application Notes and Protocols for YO-01027
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental compound this compound, including its mechanism of action, protocols for its use in cell culture, and relevant data.
Introduction
This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule inhibitor of γ-secretase, a key enzyme involved in the cleavage of transmembrane proteins.[1][2][3] Its primary targets are the Notch signaling pathway and the processing of Amyloid Precursor Protein (APP).[1][2][3] By inhibiting γ-secretase, this compound effectively blocks the cleavage of Notch and APP, leading to a downstream modulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][4][5]
Mechanism of Action
This compound exerts its inhibitory effects by directly interacting with the N-terminal fragment of Presenilin 1, a catalytic subunit of the γ-secretase complex.[2] This interaction blocks the proteolytic activity of the complex, leading to the accumulation of the uncleaved substrates, such as the Notch receptor and APP C-terminal fragments (CTFs).[2][6] The inhibition of Notch signaling, in particular, has been shown to induce cell cycle arrest and promote differentiation in various cancer cell lines.[1][5]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target | IC₅₀ Value | Cell Line/System | Reference |
| Notch Cleavage | 2.92 ± 0.22 nM | - | [1][2][3] |
| APPL Cleavage | 2.64 ± 0.30 nM | - | [1][2][3] |
| B16 Cells | 300 µM | B16 | [3] |
| Dengue Virus Replication | 20 nM (EC₅₀) | Huh7.5.1 | [3] |
| SupT1 cells (amyloid beta 40 reduction) | 0.0026 µM | SupT1 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.63 mg of this compound (M.Wt: 463.48 g/mol ) in 1 mL of DMSO.[5]
-
If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., ALL-SIL, PC9GR, CHO)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2mM GlutaMAX, and penicillin/streptomycin)[3]
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
On the day of treatment, prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A typical final concentration range for initial experiments is 0.1 nM to 250 nM.[6][7] For specific cell lines like ALL-SIL, a concentration of 0.2 µM has been used.[3]
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
For the vehicle control, add a medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays. For ALL-SIL cells, a 7-day treatment has been reported.[3]
Cell Viability and Proliferation Assays
Materials:
-
Cells treated with this compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Protocol (Example using MTT):
-
Following treatment with this compound, add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical Notch signaling pathway and the inhibitory effect of this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the effects of this compound in cell culture.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for YO-01027 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and application of YO-01027 (also known as Dibenzazepine or DBZ), a potent γ-secretase inhibitor, for in vitro experimental use. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and efficacy in cell-based assays.
Compound Information and Solubility
This compound is a potent inhibitor of γ-secretase, a key enzyme involved in the cleavage of Notch and Amyloid Precursor Protein (APP).[1][2] It demonstrates IC50 values of 2.92 nM and 2.64 nM for Notch and APPL cleavage, respectively.[1][2] Proper dissolution is critical for achieving accurate and reproducible results in in vitro studies.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 71.43 mg/mL (154.12 mM) | Ultrasonic treatment is recommended.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility.[1] |
| DMSO | 46.4 mg/mL (100.11 mM) | Sonication is recommended to aid dissolution.[3] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.46348 mg of this compound (Molecular Weight: 463.48 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
To prevent precipitation of this compound when adding it to aqueous cell culture media, a serial dilution method is strongly recommended.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For instance, to make a 1 mM solution, dilute the 10 mM stock 1:10 with DMSO.[3]
-
Final Working Solution:
-
Pre-warm the cell culture medium or buffer to 37°C to minimize the risk of precipitation.[3]
-
To achieve a final concentration of 1 µM in your cell culture, add 1 µL of the 1 mM intermediate solution to 1 mL of the pre-warmed cell culture medium.
-
Mix gently but thoroughly by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components if cells are present.
-
-
Direct Addition to Cells: Add the final working solution to your cell culture plates. For example, to achieve a final concentration of 1 µM in a well containing 2 mL of medium, add 2 µL of the 1 mM intermediate solution.
Note on Concentration Range: For determining the optimal concentration, a dose-response experiment is advised. Pilot experiments with this compound have utilized concentrations ranging from 0.1 nM to 250 nM.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of Notch Signaling
This compound acts as a γ-secretase inhibitor, thereby blocking the cleavage of the Notch receptor. This prevents the release of the Notch Intracellular Domain (NICD), which is necessary for the transcriptional activation of Notch target genes.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
References
Application Notes: Determining the Optimal Working Concentration of a Novel Inhibitor in MCF7 Cells
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal working concentration of a novel compound, designated here as YO-01027, in MCF7 human breast cancer cells. The protocols and methodologies are designed to be adaptable for various small molecule inhibitors.
Introduction
The determination of an optimal working concentration is a critical first step in the preclinical evaluation of any novel therapeutic compound. This concentration should elicit a significant biological response (e.g., inhibition of proliferation, induction of apoptosis) while minimizing off-target effects and cytotoxicity. MCF7 cells are a widely used model for estrogen receptor-positive (ER+) breast cancer, making them an ideal system for the initial characterization of potential therapeutics for this cancer subtype.
This document outlines a series of experiments to establish the half-maximal inhibitory concentration (IC50) of a compound. The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a given biological process by 50%. This value serves as the foundation for designing subsequent mechanistic and functional assays.
Quantitative Data Summary
Following the execution of the dose-response experiments outlined in the protocol below, the resulting data should be compiled into a clear and concise format. The table below serves as a template for summarizing the key quantitative findings.
Table 1: Dose-Response of this compound on MCF7 Cell Viability
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 0.01 | 98.2 | ± 5.1 |
| 0.1 | 85.7 | ± 4.8 |
| 1 | 52.3 | ± 3.9 |
| 10 | 15.6 | ± 2.5 |
| 100 | 5.1 | ± 1.8 |
| Calculated IC50 (µM) | ~1.2 | N/A |
Experimental Protocols
This section provides detailed methodologies for determining the optimal working concentration of a novel inhibitor in MCF7 cells.
Materials and Reagents
-
MCF7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Novel Inhibitor (this compound)
-
Dimethyl Sulfoxide (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture and Maintenance
-
Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 5 and 20.
Preparation of Compound Stock and Working Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
Dose-Response Experiment (Cell Viability Assay)
-
Cell Seeding:
-
Harvest MCF7 cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of this compound concentrations (e.g., a 7-point dilution series from 100 µM to 0.01 µM) in complete medium.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.
-
Include a "no-cell" blank control with medium only for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations or vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 48 or 72 hours), which may need to be optimized based on the compound's mechanism of action.
-
-
Viability Assessment (Example with PrestoBlue™):
-
After the incubation period, add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader at the manufacturer-recommended wavelengths.
-
-
Data Analysis:
-
Subtract the average background reading from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control group (set to 100%).
-
Plot the cell viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Visualizations
Diagrams are provided to illustrate key workflows and hypothetical mechanisms of action.
Caption: Workflow for IC50 Determination of a Novel Compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
Application Notes and Protocols for In Vivo Administration of YO-01027 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase.[1][2][3] It effectively blocks the cleavage of Notch receptors and Amyloid Precursor Protein-Like (APPL), with IC50 values of 2.92 nM and 2.64 nM, respectively.[1][4] By inhibiting γ-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), thereby downregulating the Notch signaling pathway.[1][2] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[5][6] These notes provide a comprehensive overview of the in vivo application of this compound in mouse models, including experimental protocols and data presentation.
Mechanism of Action
This compound directly targets the γ-secretase complex, a multi-subunit protease. Specifically, it interacts with the N-terminal fragment of presenilin 1, a key component of the complex.[1][2] This interaction inhibits the proteolytic activity of γ-secretase, leading to an accumulation of the transmembrane fragments of its substrates, such as Notch and APPL, and a dose-dependent decrease in the production of their intracellular domains (e.g., NICD).[1][2] The inhibition of Notch signaling is a primary mechanism through which this compound exerts its biological effects.
Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the Notch receptor. The final cleavage, mediated by γ-secretase, releases the NICD. NICD then translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of target genes that control cell fate decisions. This compound blocks this final cleavage step.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer/Disease Type | Administration Route | Dosage | Dosing Frequency | Key Findings |
| C57BL/6 | Intestinal Adenomas | - | Dose-dependent | - | Inhibited epithelial cell proliferation and induced goblet cell differentiation.[2][7] |
| ApoE knockout | Angiotensin II-induced Abdominal Aortic Aneurysm | - | - | - | Markedly prevented macrophage and CD4+ T cell accumulation and ERK-mediated angiogenesis.[1][3] |
| Unilateral Ureteral Ligation (UUO) | Renal Fibrosis | Intraperitoneal injection | 250µ g/100g/day | Daily for 8 days | Attenuated renal fibrosis and reduced expression of fibrotic markers.[3][4] |
| CoreTg mice | Liver Steatosis | Intraperitoneal injection | 5µmol/kg/day | Daily for 14 days | Ameliorated liver steatosis and reduced SREBP-1c expression.[4] |
| Xenograft (MCF7) | Breast Cancer | Intraperitoneal injection | 1 mg/mL | Every 3 days | Significantly decreased tumor volume and increased latency.[2][7] |
| Xenograft (MDA-MB-231) | Breast Cancer | Intraperitoneal injection | 1 mg/mL | Every 3 days | No significant effect on tumor volume.[7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonication bath (recommended)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 463.5 g/mol ), dissolve 4.635 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
-
Working Solution Preparation (for intraperitoneal injection):
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution to the final desired concentration using a suitable vehicle. A common vehicle is a mixture of DMSO and saline/PBS.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution with more DMSO to an intermediate concentration before adding it to the aqueous buffer.[7] For example, to achieve a final injection volume of 100 µL with a low percentage of DMSO, you can perform a serial dilution.
-
The final concentration of DMSO in the injection solution should be minimized to avoid toxicity to the animals. Typically, a final DMSO concentration of <10% is recommended.
-
Pre-warming the solutions to 37°C before mixing can help prevent precipitation.[7]
-
In Vivo Administration in a Xenograft Mouse Model
This protocol is a general guideline for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid or NSG)
-
Cancer cell line of interest (e.g., MCF7)
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Prepared this compound working solution and vehicle control
Protocol:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS or saline. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to the planned dosage and schedule.
-
Administer the vehicle solution to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Concluding Remarks
This compound is a valuable tool for investigating the role of Notch signaling in various pathological processes in vivo. The provided protocols and data serve as a foundation for designing and conducting experiments using this potent γ-secretase inhibitor in mouse models. Researchers should optimize dosages and administration schedules for their specific model and research question. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gamma-secretase activity inhibits tumor progression in a mouse model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Gamma-secretase | TargetMol [targetmol.com]
Application Notes and Protocols for YO-01027 in Notch Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YO-01027, a potent γ-secretase inhibitor, in studies focused on the Notch signaling pathway. The following sections detail the mechanism of action, provide quantitative data from various studies, and offer detailed protocols for key experiments.
Introduction to this compound
This compound, also known as Dibenzazepine (DBZ), is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of the Notch receptor and the subsequent release of the Notch intracellular domain (NICD). This blockage of NICD translocation to the nucleus effectively downregulates the expression of Notch target genes. With IC50 values in the low nanomolar range for Notch cleavage, this compound is a valuable tool for investigating the roles of Notch signaling in various biological processes, including cancer biology, immunology, and developmental biology.
Mechanism of Action
The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, such as Mastermind-like (MAML), to activate the transcription of target genes like those in the HES and HEY families. This compound directly inhibits the proteolytic activity of the γ-secretase complex, thereby preventing the release of NICD and halting the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound in various experimental models as reported in the literature.
Table 1: In Vitro Studies with this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 100 nM | 48 hours | Inhibition of cleaved Notch1 |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 100 nM | 7 days | Impaired cell proliferation |
| PC9GR cells | Non-Small Cell Lung Cancer | 250 nM | Not Specified | Inhibition of Notch signaling |
| CHO cells | Chinese Hamster Ovary | 250 nM | Not Specified | Inhibition of Notch signaling |
Table 2: In Vivo Studies with this compound
| Animal Model | Cancer Type | This compound Dosage | Treatment Schedule | Observed Effects |
| ALL-SIL xenograft mice | T-cell Acute Lymphoblastic Leukemia | 1 mg/kg | Daily | Induction of apoptosis |
| ALL-SIL xenograft mice | T-cell Acute Lymphoblastic Leukemia | 1 or 10 mg/kg/day | 3 days | Inhibition of Notch signaling |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in Notch inhibition studies.
Protocol 1: Western Blot Analysis of Notch1 Cleavage
This protocol describes the detection of cleaved Notch1 (NICD) in cell lysates following treatment with this compound.
Materials:
-
T-ALL cell lines (e.g., ALL-SIL)
-
This compound (DBZ)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Notch1 (Val1744), Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed T-ALL cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight. Treat cells with 100 nM this compound or vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved Notch1 (1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Loading Control: After washing, probe the same membrane with an antibody against a loading control protein like GAPDH (1:5000 dilution) for 1 hour at room temperature, followed by incubation with HRP-conjugated anti-mouse IgG secondary antibody (1:10000 dilution).
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL detection reagent to the membrane and incubate for the time recommended by the manufacturer. Capture the chemiluminescent signal using an imaging system.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
T-ALL cell lines
-
This compound (DBZ)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: In Vivo T-ALL Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of T-ALL.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
T-ALL cell line (e.g., ALL-SIL)
-
Matrigel (optional)
-
This compound (DBZ)
-
Vehicle solution (e.g., sterile PBS or a solution of 1.0% Klucel in water with 0.2% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest T-ALL cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously or intravenously inject 1-5 x 10^6 cells into the flank or tail vein of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor development. Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a stock solution of this compound and dilute it to the final desired concentration in the vehicle solution. Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice daily via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Tumor Monitoring: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the mice regularly.
-
Study Endpoint and Tissue Collection: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration (e.g., 3-5 days for pharmacodynamic studies or longer for efficacy studies). At the endpoint, humanely euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting for cleaved Notch1, immunohistochemistry for apoptosis markers).
Visualizations
Notch Signaling Pathway
Caption: Canonical Notch Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Notch Inhibition Study
Caption: A generalized workflow for in vitro studies using this compound.
Application Notes and Protocols: Utilizing YO-01027 for Targeted Goblet Cell Differentiation in Intestinal Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro model system for studying the complexities of the intestinal epithelium, including the diverse cell types and their differentiation pathways. One critical lineage, the secretory goblet cells, plays a pivotal role in mucosal protection through the production and secretion of mucus. Dysregulation of goblet cell function is implicated in a variety of gastrointestinal diseases, making the ability to manipulate their differentiation in organoid models highly valuable for disease modeling and therapeutic development.
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule that functions as a γ-secretase inhibitor.[1][2][3][4] By targeting the γ-secretase complex, this compound effectively blocks the cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[1][2] In the intestinal epithelium, active Notch signaling maintains progenitor cells in an undifferentiated state and promotes absorptive cell fates while suppressing secretory lineages.[5][6][7] Consequently, inhibition of Notch signaling with this compound provides a robust method to direct the differentiation of intestinal stem cells within organoids towards a secretory fate, specifically enriching the goblet cell population.[8][9]
These application notes provide a comprehensive guide for researchers on the use of this compound to induce goblet cell differentiation in intestinal organoids, including the underlying mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action: Notch Signaling Inhibition
The canonical Notch signaling pathway is a highly conserved cell-cell communication system crucial for determining cell fate decisions in the intestinal crypt.
In the absence of inhibition:
-
A transmembrane ligand on a signaling cell binds to the Notch receptor on a neighboring receiving cell.
-
This interaction triggers a series of proteolytic cleavages of the Notch receptor, the final of which is mediated by the γ-secretase complex.
-
This cleavage releases the Notch Intracellular Domain (NICD).
-
NICD translocates to the nucleus, where it forms a complex with other transcriptional regulators to activate the expression of target genes, such as Hes and Hey.
-
These target genes act as transcriptional repressors, inhibiting the expression of pro-secretory transcription factors like Atoh1 (also known as Math1). This suppression promotes the differentiation of progenitor cells into absorptive enterocytes and maintains the stem cell pool.
With this compound treatment:
-
This compound, as a potent γ-secretase inhibitor, binds to the presenilin subunit of the γ-secretase complex.[1][2]
-
This binding allosterically inhibits the proteolytic activity of the complex, preventing the final cleavage of the Notch receptor.
-
Without NICD in the nucleus, the repression of pro-secretory transcription factors is lifted.
-
The upregulation of factors like Atoh1 drives the differentiation of progenitor cells towards secretory lineages, including a significant increase in the number of goblet cells.[8]
Data Presentation
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Synonyms | Dibenzazepine (DBZ), γ-Secretase Inhibitor XX | [1][8] |
| Molecular Formula | C₂₆H₂₃F₂N₃O₃ | [8] |
| Molecular Weight | 463.48 g/mol | [8] |
| IC₅₀ (Notch cleavage) | 2.92 nM (cell-free assay) | [1] |
| IC₅₀ (APPL cleavage) | 2.64 nM (cell-free assay) | [1] |
| Solubility | >10 mM in DMSO | [8] |
| Storage | Stock solutions at -20°C or -80°C | [1] |
Table 2: Experimental Parameters for Goblet Cell Differentiation
| Parameter | Recommended Range | Notes | Reference |
| Organoid Type | Human or Murine Small Intestinal or Colonic Organoids | Protocols are generally applicable to organoids derived from various intestinal segments. | [10][11] |
| This compound Concentration | 0.1 - 10 µM | A dose-response should be performed to determine the optimal concentration for your specific organoid line and experimental goals. Higher concentrations may impact cell viability. | [2][8] |
| Treatment Duration | 3 - 5 days | The duration of treatment will influence the extent of differentiation. Time-course experiments are recommended. | [8][10] |
| Control | DMSO (vehicle) | The final concentration of DMSO in the culture medium should be consistent across all conditions and ideally below 0.1%. | [1] |
| Readouts | qRT-PCR, Immunofluorescence/Immunohistochemistry, PAS staining, scRNA-seq | Analysis of goblet cell markers (e.g., MUC2, TFF3) and morphology. | [9][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1] When ready to use, thaw an aliquot at room temperature.
Protocol 2: Induction of Goblet Cell Differentiation in Established Intestinal Organoids
This protocol assumes you have established, healthy intestinal organoid cultures.
Materials:
-
Established intestinal organoids in Matrigel or other suitable basement membrane extract.
-
Complete intestinal organoid growth medium (e.g., ENR medium).
-
This compound stock solution (10 mM in DMSO).
-
DMSO (vehicle control).
-
Pre-warmed basal medium (e.g., Advanced DMEM/F12).
-
Standard cell culture plates (24- or 48-well).
-
Sterile pipette tips and microcentrifuge tubes.
Procedure:
-
Culture Preparation: Culture intestinal organoids according to your standard protocol until they have formed well-established structures.
-
Medium Preparation: Prepare the differentiation medium. For each well to be treated, prepare the required volume of complete intestinal organoid growth medium.
-
Drug Dilution:
-
Treatment Group: Dilute the this compound stock solution into the growth medium to the desired final concentration (e.g., 1 µM).
-
Control Group: Add an equivalent volume of DMSO to the growth medium to match the solvent concentration in the treatment group.
-
-
Medium Change: Carefully aspirate the old medium from the organoid cultures without disturbing the Matrigel dome.
-
Treatment: Gently add the prepared differentiation medium (with this compound or DMSO) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 3-5 days). Replace the medium with freshly prepared differentiation medium every 2 days.
-
Analysis: After the treatment period, harvest the organoids for downstream analysis.
Protocol 3: Analysis of Goblet Cell Differentiation
A. Quantitative Real-Time PCR (qRT-PCR):
-
Harvest organoids from the Matrigel domes using a cell recovery solution.
-
Extract total RNA using a standard kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for goblet cell-specific markers (e.g., MUC2, TFF3, ATO_H1_) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression changes between the this compound-treated and control groups.
B. Immunofluorescence (IF) Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a goblet cell marker (e.g., anti-MUC2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the stained organoids using a confocal microscope.
C. Periodic Acid-Schiff (PAS) Staining:
-
Fix, embed, and section the organoids.
-
Perform PAS staining according to the manufacturer's protocol to visualize mucins, which will appear magenta in goblet cells.
Mandatory Visualizations
Caption: Standard Notch signaling pathway leading to the suppression of secretory cell differentiation.
Caption: Mechanism of this compound in promoting goblet cell differentiation via Notch inhibition.
Caption: Workflow for inducing and analyzing goblet cell differentiation in organoids using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low organoid viability | This compound concentration is too high. | Perform a dose-response curve to find the optimal concentration that induces differentiation without significant cell death. Start with a lower concentration (e.g., 0.1 µM). |
| Poor organoid health prior to treatment. | Ensure organoids are healthy and growing well before starting the differentiation protocol. | |
| No significant increase in goblet cells | This compound concentration is too low. | Increase the concentration of this compound. |
| Insufficient treatment duration. | Extend the treatment period to 5-7 days. | |
| Inactive compound. | Verify the activity of the this compound stock. Use a fresh aliquot. | |
| High variability between replicates | Inconsistent organoid size or density. | Plate organoids at a consistent density and size for experiments. |
| Inaccurate pipetting of small volumes. | Prepare intermediate dilutions of the this compound stock to allow for more accurate pipetting of larger volumes into the culture medium. |
Conclusion
The use of this compound provides a targeted and efficient method for inducing goblet cell differentiation in intestinal organoid cultures. By understanding the underlying mechanism of Notch signaling inhibition, researchers can effectively manipulate cell fate decisions within this powerful in vitro system. The protocols and data presented here serve as a comprehensive guide for the successful application of this compound in studies related to intestinal physiology, disease modeling, and the development of novel therapeutic strategies targeting the intestinal epithelium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 5. Notch signaling regulates gastric antral LGR5 stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Notch Activity and Lineage Decisions Using Intestinal Organoids | Springer Nature Experiments [experiments.springernature.com]
- 7. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hubrecht.eu [hubrecht.eu]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. SLE serum induces altered goblet cell differentiation and leakiness in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing iPSC Generation and Maintenance with YO-01027
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. However, conventional reprogramming methods often rely on the use of oncogenes, such as KLF4 and c-MYC, which raises safety concerns for downstream applications. Furthermore, maintaining iPSCs in a stable, pluripotent state requires precisely defined culture conditions. YO-01027, also known as Dibenzazepine (DBZ), a potent and specific γ-secretase inhibitor, has emerged as a key small molecule in addressing these challenges. By inhibiting the Notch signaling pathway, this compound facilitates the generation of iPSCs without the need for oncogenic transcription factors and can be utilized in protocols for the stable maintenance of naïve-state human iPSCs.
These application notes provide detailed protocols for the use of this compound in both the generation and maintenance of iPSCs, supported by quantitative data and a comprehensive overview of the underlying signaling pathways.
Mechanism of Action: Notch Signaling Inhibition
This compound functions by inhibiting γ-secretase, a key enzyme in the Notch signaling pathway. In somatic cells like keratinocytes, activation of the Notch pathway promotes differentiation. By inhibiting γ-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate target genes that drive differentiation and suppress pluripotency. A key target of Notch signaling in this context is the cell cycle inhibitor p21. Inhibition of Notch by this compound leads to the suppression of p21 in a p53-independent manner, thereby promoting the proliferation of undifferentiated cells and increasing the efficiency of reprogramming.[1]
I. Application in iPSC Generation: Oncogene-Free Reprogramming of Human Keratinocytes
This compound enables the efficient reprogramming of human keratinocytes into iPSCs using only two transcription factors, OCT4 and SOX2, thus eliminating the need for the oncogenes KLF4 and c-MYC.[1] This method significantly enhances the safety profile of the resulting iPSCs.
Quantitative Data: Reprogramming Efficiency
The use of this compound (specifically, the related γ-secretase inhibitor DAPT in the cited study) in combination with a DOT1L inhibitor (iDOT1L) has been shown to dramatically increase the efficiency of iPSC generation from human keratinocytes.
| Reprogramming Cocktail | Number of TRA-1-81+ Colonies per 10^5 seeded cells | Fold Increase vs. OCT4/SOX2 |
| OCT4 + SOX2 | ~5 | 1x |
| OCT4 + SOX2 + DAPT (10 µM) | ~25 | 5x |
| OCT4 + SOX2 + DAPT (10 µM) + iDOT1L | ~250 | 50x |
Data adapted from Ichida et al., Nat Chem Biol, 2014.
Experimental Protocol: iPSC Generation from Human Keratinocytes
This protocol is based on the methodology described by Ichida et al., 2014.
Materials:
-
Human neonatal keratinocytes
-
Keratinocyte growth medium
-
Retroviruses expressing OCT4 and SOX2
-
This compound (DBZ) or DAPT
-
iDOT1L (optional, for enhanced efficiency)
-
Human ESC medium (e.g., mTeSR1)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
Matrigel
-
ROCK inhibitor (Y-27632)
Procedure:
-
Keratinocyte Culture: Culture human neonatal keratinocytes in keratinocyte growth medium.
-
Retroviral Transduction:
-
On day 0, transduce keratinocytes with retroviruses encoding OCT4 and SOX2.
-
Plate the transduced cells onto MEF feeder layers.
-
-
Small Molecule Treatment:
-
From day 1, culture the cells in human ESC medium supplemented with this compound (2 µM DBZ or 10 µM DAPT). For enhanced efficiency, iDOT1L can also be added.
-
The most effective treatment window for Notch inhibition is during the early stages of reprogramming (days 1-11).
-
-
iPSC Colony Formation and Isolation:
-
Monitor the plates for the emergence of iPSC-like colonies, typically around days 14-21.
-
Manually pick well-formed colonies and transfer them to fresh MEF-coated plates for expansion.
-
-
iPSC Maintenance:
-
Culture the expanded iPSCs in human ESC medium on Matrigel-coated plates.
-
Use a ROCK inhibitor during passaging to enhance cell survival.
-
Signaling Pathway in Oncogene-Free iPSC Generation
Caption: this compound inhibits γ-secretase, preventing Notch signaling and p21 activation, thereby promoting iPSC generation.
Experimental Workflow: iPSC Generation
Caption: Workflow for generating oncogene-free iPSCs using this compound.
II. Application in iPSC Maintenance: Stabilizing the Naïve State
In addition to its role in iPSC generation, this compound (DBZ), in combination with a DOT1L inhibitor (iDOT1L), has been shown to be effective in maintaining human iPSCs in a naïve-like pluripotent state under non-hypoxic conditions. This is significant because naïve-state iPSCs more closely resemble the pre-implantation epiblast and may exhibit improved differentiation potential.
Quantitative Data: Pluripotency Marker Expression
The combination of DBZ and iDOT1L supports the stable, long-term expression of key pluripotency markers in naïve-like iPSCs.
| Culture Condition | OCT4 Expression (relative to primed) | NANOG Expression (relative to primed) |
| Primed iPSCs | 1.0 | 1.0 |
| Naïve-like iPSCs (DBZ + iDOT1L) | Maintained high | Maintained high |
Data is qualitative based on the findings of Nishimura et al., Regen Ther, 2020, which demonstrated stable expression.
Experimental Protocol: Maintenance of Naïve-like Human iPSCs
This protocol is based on the methodology described by Nishimura et al., 2020.
Materials:
-
Primed human iPSCs
-
Basal medium for naïve culture (e.g., a mixture of Neurobasal and DMEM/F12)
-
N2 and B27 supplements
-
LIF (Leukemia Inhibitory Factor)
-
bFGF (basic Fibroblast Growth Factor)
-
This compound (DBZ)
-
iDOT1L
-
ROCK inhibitor (Y-27632)
-
Vitronectin-coated plates
Procedure:
-
Preparation of Naïve Culture Medium:
-
Prepare the basal medium and supplement with N2, B27, LIF, bFGF, DBZ, and iDOT1L at their optimal concentrations.
-
-
Conversion from Primed to Naïve State:
-
Dissociate primed iPSCs into small clumps.
-
Plate the clumps onto vitronectin-coated plates in the naïve culture medium supplemented with a ROCK inhibitor.
-
-
Maintenance of Naïve-like iPSCs:
-
Culture the cells in the naïve culture medium, changing the medium daily.
-
Passage the cells every 2-5 days. The use of a ROCK inhibitor during passaging is recommended.
-
Naïve-like iPSCs will form characteristic dome-shaped colonies.
-
Signaling Pathway in Naïve iPSC Maintenance
References
Application Notes and Protocols: YO-01027 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YO-01027, also known as Dibenzazepine (DBZ), is a potent, cell-permeable dipeptidic inhibitor of γ-secretase. It has been demonstrated to effectively inhibit the cleavage of Notch receptors and the amyloid precursor protein-like protein (APPL), making it a valuable tool for studying cellular processes regulated by γ-secretase activity. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify modulators of the Notch signaling pathway.
Mechanism of Action
This compound directly targets the γ-secretase complex, a multi-protein protease responsible for the intramembrane cleavage of several type I transmembrane proteins. The molecular target of this compound is the N-terminal fragment of presenilin 1, a key component of the γ-secretase complex. By inhibiting γ-secretase, this compound prevents the final proteolytic step that releases the Notch intracellular domain (NICD). This dose-dependent inhibition leads to an accumulation of the Notch receptor's C-terminal fragments (CTFs) and a subsequent decrease in NICD production, which is crucial for the downstream activation of Notch target genes.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| Notch Cleavage | Cell-free | 2.92 nM | |
| APPL Cleavage | Cell-free | 2.64 nM | |
| γ-secretase | Chemiluminescence | 2.6 µM (Amyloid beta 40) | |
| Notch Signaling | Chemiluminescence | 2.9 µM |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| S2 cells (Notch/APPL expressing) | Immunoblot | 0.1 - 250 nM | Dose-dependent decrease in NICD and accumulation of APPL CTFs | |
| Breast Cancer Stem Cells (BCSCs) | Cell Viability | 10 µM | Reduction in BCSC number and activity | |
| ALL-SIL cells | Cell Viability/Proliferation | 0.2 µM | Significant reduction in cell viability and proliferation | |
| DENV-infected Huh7.5.1 cells | Viral Replication | 20 nM (EC50) | Inhibition of viral replication | |
| B16 cells | Cell Viability | 300 µM (IC50) | Inhibition of cell viability |
Signaling Pathway
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta, Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages, culminating in the γ-secretase-mediated release of the NICD. The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML), leading to the transcription of Notch target genes. This compound inhibits the final cleavage step, thereby blocking the entire downstream signaling cascade.
Figure 1. Mechanism of this compound in the Notch Signaling Pathway.
Experimental Protocols
The following protocols are designed for a high-throughput screening format to identify modulators of Notch signaling using this compound as a control inhibitor.
Protocol 1: High-Throughput Cell-Based Reporter Assay for Notch Signaling
This assay utilizes a cell line stably expressing a Notch-responsive reporter construct (e.g., Luciferase or GFP under the control of a CSL-responsive promoter).
Materials:
-
Reporter cell line (e.g., U2OS-Notch1-Luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ligand-coated plates (e.g., plates coated with Delta-like ligand 4 (DLL4))
-
This compound (stock solution in DMSO)
-
Test compounds
-
Luciferase assay reagent
-
White, clear-bottom 384-well plates
-
Luminometer
Workflow:
Figure 2. High-Throughput Screening Workflow for Notch Signaling.
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a pre-optimized density and allow them to attach overnight.
-
Compound Addition: Add test compounds and this compound (as a positive control for inhibition, typically at a final concentration of 100 nM to 1 µM) to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 1-6 hours) to allow for compound uptake and target engagement.
-
Ligand Stimulation: If not using pre-coated plates, add the soluble Notch ligand to stimulate the pathway.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to controls and calculate the percentage of inhibition for each test compound.
Protocol 2: High-Content Imaging Assay for NICD Translocation
This assay measures the translocation of NICD from the cytoplasm to the nucleus upon Notch activation.
Materials:
-
Cell line suitable for imaging (e.g., HeLa or U2OS)
-
Antibody specific for NICD
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
-
384-well imaging plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 384-well imaging plates. The following day, treat with test compounds and this compound as described in Protocol 1.
-
Ligand Stimulation: Stimulate the Notch pathway with a ligand.
-
Fixation and Permeabilization: After an appropriate incubation time (e.g., 4-8 hours), fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate with the primary antibody against NICD, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the nuclear-to-cytoplasmic ratio of the NICD fluorescence intensity. A decrease in this ratio indicates inhibition of NICD translocation.
Conclusion
This compound is a robust and potent inhibitor of the γ-secretase complex, making it an indispensable tool for studying Notch signaling. The protocols outlined above provide a framework for the application of this compound in high-throughput screening assays to discover and characterize novel modulators of this critical pathway. The provided quantitative data and pathway diagrams offer a comprehensive resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for Combining YO-01027 with Other Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining the γ-secretase inhibitor YO-01027 (also known as Dibenzazepine or DBZ) with other classes of cancer inhibitors. The provided protocols and data are intended to guide researchers in designing and executing experiments to explore synergistic anti-cancer effects.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of γ-secretase, a multi-protein complex essential for the cleavage of several transmembrane proteins, including the Notch receptors. Dysregulation of the Notch signaling pathway is implicated in the development and progression of numerous cancers by promoting cell proliferation, survival, and inhibiting differentiation. By blocking γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), thereby inhibiting the downstream signaling cascade. This mechanism of action makes this compound a promising candidate for targeted cancer therapy, particularly in malignancies driven by aberrant Notch signaling.
Rationale for Combination Therapies
While single-agent targeted therapies can be effective, tumors often develop resistance through the activation of alternative signaling pathways. Combining this compound with other inhibitors that target distinct cellular processes can lead to synergistic or additive anti-tumor effects, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent. This document outlines the preclinical evidence and experimental approaches for combining this compound with chemotherapeutic agents and other targeted inhibitors.
Signaling Pathway of this compound (Notch Inhibition)
Troubleshooting & Optimization
YO-01027 solubility issues in aqueous solutions
Technical Support Center: YO-01027
This technical support center provides essential information and troubleshooting guidance for researchers and scientists using this compound, a potent γ-secretase inhibitor. The following sections address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable, dipeptidic γ-secretase inhibitor.[1][2][3] It directly interacts with the γ-secretase complex.[2][4] Its primary mechanism of action is the inhibition of Notch signaling by preventing the cleavage of the Notch receptor, which is crucial for cell proliferation, differentiation, and apoptosis.[1][2][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][4][5] It is advisable to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My this compound powder is not dissolving well in DMSO. What can I do?
A3: If you encounter difficulties in dissolving this compound in DMSO, gentle warming and sonication are recommended.[4][5] You can warm the solution to 37°C for about 10 minutes or use an ultrasonic bath to facilitate dissolution.[5]
Q4: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[6][7][8] To mitigate this, it is recommended to first make intermediate serial dilutions of your high-concentration stock in DMSO before adding it to the aqueous buffer.[4] Additionally, pre-warming the aqueous medium to 37°C and adding the compound solution drop-wise while vortexing can help maintain solubility.[7][8] The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[9]
Q5: How should I store my stock solution of this compound?
A5: Solid this compound can be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage (up to 2 years).[1][4] It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] For short-term use, the solution can be kept at 4°C for up to a week.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 46.4 - 71.43 | 100.11 - 154.12 | Sonication or gentle warming is recommended.[1][4] |
| Ethanol | <1 | <2.16 | Not recommended as a primary solvent. |
| PBS (pH 7.4) | <0.1 | <0.22 | Practically insoluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 463.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath at 37°C
Procedure:
-
Calculate the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.63 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes or in an ultrasonic bath for 5-10 minutes until the solution is clear.[5]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute the 1mM intermediate solution 1:10 in DMSO to obtain a 100 µM solution.
-
Pre-warm your cell culture medium to 37°C.
-
Add the required volume of the 100 µM this compound solution to the pre-warmed medium to achieve the final concentration of 10 µM (a 1:10 dilution). It is crucial to add the DMSO solution to the aqueous medium and not the other way around.
-
Gently vortex the final working solution immediately after adding the compound to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visual Troubleshooting and Pathway Diagrams
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound(Dibenzazepine)|γ secretase inhibitor [dcchemicals.com]
- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing YO-01027 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of the γ-secretase inhibitor YO-01027 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable γ-secretase inhibitor. It is a hydrophobic molecule with poor aqueous solubility. While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), abrupt dilution of a concentrated DMSO stock solution into an aqueous cell culture medium can cause it to exceed its solubility limit and precipitate out of solution.
Q2: What are the visual indicators of this compound precipitation?
A2: Precipitation of this compound can be observed as:
-
Cloudiness or turbidity: The cell culture medium may appear hazy or milky.
-
Visible particles: Small, crystalline, or amorphous particles may be visible to the naked eye or under a microscope.
-
Film formation: A thin film may appear on the surface of the culture medium or at the bottom of the culture vessel.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced precipitation and avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of hydrophobic compounds. Different media formulations, such as DMEM and RPMI-1640, have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1][2] The presence of fetal bovine serum (FBS) can sometimes increase the solubility of hydrophobic drugs due to the binding of the compound to albumin and other proteins.[3][4]
Q5: How does temperature affect the solubility of this compound?
A5: Generally, the solubility of compounds increases with temperature. Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help prevent precipitation that might occur due to a sudden drop in temperature.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
References
- 1. enamine.net [enamine.net]
- 2. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results with YO-01027 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with YO-01027 (also known as Dibenzazepine or DBZ), a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, small molecule inhibitor of γ-secretase, a multi-subunit protease complex.[1][2] Its primary mechanism of action is to block the intramembrane cleavage of Type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is a key step in the activation of the Notch signaling pathway.[2]
Q2: What are the typical in vitro working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. For instance, in ALL-SIL cells, a concentration of 0.2µM has been used to reduce cell viability and survival over 7 days.[3] For inhibiting viral replication in DENV-infected Huh7.5.1 cells, an EC50 of 20nM was reported after 48 hours of treatment.[3] Pilot experiments with concentrations ranging from 0.1 nM to 250 nM are recommended to determine the optimal dose for your specific cell system.[4]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4][5] The solubility in DMSO is greater than 10 mM.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][4] For short-term use, a solution stored at 4°C is generally stable for over a week.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Notch Signaling
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit γ-secretase in your specific cell line or experimental setup.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to γ-secretase inhibitors.
-
Incorrect Experimental Timing: The duration of treatment may not be sufficient to observe a significant effect on downstream targets of the Notch pathway.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A range of 0.1 nM to 250 nM is a good starting point for pilot studies.[4]
-
Verify Compound Integrity: Use a fresh aliquot of this compound from proper storage conditions.
-
Confirm Target Engagement: Assess the direct effect of this compound on γ-secretase activity by measuring the accumulation of the Notch receptor's cleaved fragment (NΔE) or the reduction of the Notch intracellular domain (NICD) via Western blot.
-
Adjust Treatment Duration: Increase the incubation time with this compound. Effects on gene transcription may require longer treatment times than effects on protein cleavage.
-
Consider Alternative Inhibitors: If inconsistent results persist, consider using another γ-secretase inhibitor, such as DAPT, to confirm that the observed phenotype is due to γ-secretase inhibition.
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium
Possible Causes:
-
"Salting Out" Effect: Direct addition of a highly concentrated DMSO stock solution to an aqueous culture medium can cause the compound to precipitate.
-
Low Temperature: Diluting the compound in cold medium can decrease its solubility.
Troubleshooting Steps:
-
Pre-warm Solutions: Warm both the stock solution and the culture medium to 37°C before mixing.[4][5]
-
Use Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of medium, perform serial dilutions in pre-warmed medium.
-
Gentle Mixing: After adding this compound to the medium, mix gently by inverting the tube or swirling the flask. Vigorous vortexing can sometimes promote precipitation.
-
Ultrasonic Bath: If precipitation occurs, a brief treatment in an ultrasonic bath may help to redissolve the compound.[5]
Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect |
| ALL-SIL | Cell Viability/Proliferation | 0.2 µM | 7 days | Reduced cell viability and survival[3] |
| B16 | Inhibition | IC50: 300 µM | 24 hours | Inhibition of cell growth[3] |
| Huh7.5.1 (DENV-infected) | Viral Replication | EC50: 20 nM | 48 hours | Inhibition of viral replication[3] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect |
| CoreTg Mice | 5 µmol/kg/day | Intraperitoneal injection | 14 days | Ameliorated liver steatosis[3] |
| Mice with Unilateral Ureteral Ligation | 250 µ g/100g/day | Intraperitoneal injection | 8 days | Improved renal fibrosis[3] |
| C57BL/6 Mice | 3, 10, and 30 µmol/kg | Intraperitoneal injection | 5 days (once daily) | Inhibited intestinal adenoma cell proliferation[5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Notch Signaling in S2 Cells
-
Cell Culture: Culture Drosophila S2 cells expressing either Notch or APPL.
-
Induction: Induce the expression of the respective protein.
-
Treatment: Six hours before protein harvesting, add this compound to the cell medium at the desired concentrations (e.g., a range from 0.1 nM to 250 nM).[2][4]
-
Lysis: Harvest the cells and prepare protein lysates. It is crucial to include this compound at the corresponding concentration in the lysis buffer to maintain the inhibition during protein extraction.[4]
-
Analysis: Analyze the protein lysates by immunoblotting to detect changes in the levels of Notch intracellular domain (NICD) or the C-terminal fragments of APPL.[2]
Protocol 2: In Vivo Treatment of Mice
-
Animal Model: Utilize the appropriate mouse model for your study (e.g., CoreTg mice for liver steatosis studies).[3]
-
Compound Preparation: Prepare the dosing solution of this compound. The vehicle used for injection should be optimized for in vivo studies and may include co-solvents like PEG300/PEG400 and Tween 80. Ensure the final DMSO concentration is low, especially for sensitive animals.[2]
-
Administration: Administer this compound via intraperitoneal injection at the desired dosage (e.g., 5 µmol/kg/day).[3]
-
Treatment Schedule: Continue the injections for the specified duration of the study (e.g., 14 consecutive days).[3]
-
Tissue Collection and Analysis: At the end of the treatment period, collect the relevant tissues for further analysis, such as histology (e.g., H&E or Oil Red O staining) or molecular analysis (e.g., gene expression).[3]
Visualizations
Caption: Experimental workflow for in vitro studies using this compound.
References
optimizing YO-01027 dosage for in vivo studies to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YO-01027 in in vivo studies. The focus is on optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its in vivo toxicity?
A1: this compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable inhibitor of γ-secretase. This enzyme is crucial for the cleavage of multiple transmembrane proteins, most notably the Notch receptor and the Amyloid Precursor Protein (APP). The therapeutic effects of this compound in contexts like cancer and Alzheimer's disease are often linked to its inhibition of these pathways.
However, the primary source of in vivo toxicity is the on-target inhibition of Notch signaling. The Notch pathway is essential for maintaining the homeostasis of rapidly proliferating tissues, such as the gastrointestinal tract and the hematopoietic system. Disruption of Notch signaling can lead to significant side effects.
Q2: What are the most common toxicities observed with γ-secretase inhibitors like this compound in vivo?
A2: The most frequently reported toxicities are related to the inhibition of Notch signaling in self-renewing tissues:
-
Gastrointestinal (GI) Toxicity: This is the most common dose-limiting toxicity. Inhibition of Notch in the intestinal crypts leads to an overproduction of secretory cells (goblet cells) at the expense of absorptive cells (enterocytes). This is known as goblet cell metaplasia and can result in diarrhea, weight loss, and dehydration.
-
Hematopoietic Toxicity: Notch signaling is involved in lymphocyte development. Inhibition of this pathway can lead to a decrease in B and T cell populations in the spleen and peripheral blood, potentially causing immunosuppression.
-
Skin Abnormalities: Changes in skin and hair follicles have also been reported with some γ-secretase inhibitors.
Q3: What is a good starting dose for this compound in a mouse model?
A3: The optimal dose will depend on the specific disease model, the strain of mouse, and the desired level of target engagement. Based on published studies, a common starting point for intraperitoneal (i.p.) administration in mice is in the range of 1-5 mg/kg/day. It is crucial to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is a hydrophobic compound with low aqueous solubility. A common formulation for intraperitoneal injection involves dissolving the compound first in a small amount of an organic solvent like DMSO, and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline. It is important to ensure the final concentration of DMSO is low (typically <10%) to avoid vehicle-induced toxicity. A recommended formulation is a 1:9 mixture of DMSO and corn oil.
Troubleshooting Guides
Problem 1: Severe weight loss and diarrhea observed in treated animals.
-
Potential Cause: This is a strong indicator of gastrointestinal toxicity due to excessive Notch inhibition. The current dose of this compound is likely too high.
-
Troubleshooting Steps:
-
Reduce the Dose: Decrease the daily dose of this compound by 25-50% and monitor the animals closely for signs of recovery.
-
Implement Intermittent Dosing: Instead of daily administration, switch to an intermittent dosing schedule (e.g., 3 days on, 4 days off). This can allow for recovery of the intestinal epithelium while still maintaining a therapeutic effect.
-
Co-administration with Glucocorticoids: In some preclinical models, co-administration of a glucocorticoid like dexamethasone has been shown to mitigate GSI-induced GI toxicity. This should be tested in a pilot study.
-
Supportive Care: Provide supportive care to the affected animals, including hydration with subcutaneous saline and access to palatable, high-energy food.
-
Problem 2: Inconsistent or lack of therapeutic effect at a well-tolerated dose.
-
Potential Cause: The dose may be too low to achieve sufficient target engagement in the tissue of interest, or the compound may have poor bioavailability with the current formulation and administration route.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Analysis: If possible, perform a PD study to confirm target engagement. This could involve measuring the levels of the Notch intracellular domain (NICD) or the expression of Notch target genes (e.g., Hes1) in tumor or surrogate tissues at different time points after dosing.
-
Increase Dosing Frequency: If the compound has a short half-life, consider increasing the dosing frequency (e.g., from once to twice daily) while keeping the total daily dose the same.
-
Optimize Formulation: Experiment with different vehicle compositions to improve the solubility and bioavailability of this compound.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and target tissue over time. This will help to understand if the compound is reaching its site of action at a sufficient concentration.
-
Experimental Protocols
Protocol 1: Pilot Dose-Escalation Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Use the same mouse strain and sex that will be used for the efficacy studies.
-
Dose Groups: Establish at least 3-4 dose groups, including a vehicle control, with 3-5 mice per group. A suggested starting dose range could be 1, 5, and 10 mg/kg/day.
-
Administration: Administer this compound daily for a period of 7-14 days via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture, presence of diarrhea).
-
Monitor food and water intake.
-
-
Endpoint: Define a clear endpoint for toxicity, such as a loss of more than 20% of initial body weight or severe clinical signs. Animals reaching this endpoint should be euthanized.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Histological Assessment of Gastrointestinal Toxicity
-
Tissue Collection: At the end of the study, euthanize the animals and collect sections of the small and large intestines.
-
Fixation and Processing: Flush the intestinal sections with PBS and fix in 10% neutral buffered formalin. Process the tissues and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize goblet cells.
-
Microscopic Examination:
-
Examine the H&E stained sections for any signs of inflammation, villous atrophy, or crypt hyperplasia.
-
On the PAS stained sections, quantify the number of goblet cells per crypt. A significant increase in goblet cell number in the this compound treated groups compared to the vehicle control is indicative of goblet cell metaplasia.
-
Protocol 3: Flow Cytometric Analysis of Splenic Lymphocyte Populations
-
Spleen Collection: At the end of the study, aseptically remove the spleen and place it in ice-cold PBS.
-
Single-Cell Suspension: Prepare a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse the red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Count the viable cells and resuspend at a concentration of 1x10^6 cells/100 µL.
-
Stain the cells with fluorescently labeled antibodies against T-cell (e.g., CD3, CD4, CD8) and B-cell (e.g., B220, CD19) markers.
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of different lymphocyte populations. A significant decrease in T and/or B cell populations in the this compound treated groups would indicate hematopoietic toxicity.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound (DBZ) IC50 | ||
| Notch Cleavage | 2.92 nM | [1] |
| APPL Cleavage | 2.64 nM | [1] |
| In Vivo Efficacious Doses | ||
| Abdominal Aortic Aneurysm (Mouse) | 1 mg/kg/day, i.p. | [2] |
| Cardiotoxicity Protection (Rat) | 2 mg/kg/day, i.p. | [3] |
| Breast Cancer Xenograft (Mouse) | 1 mg/mL, i.p., every 3 days | [4] |
| Intestinal Adenomas (Mouse) | Dose-dependent effect | [4] |
| Observed In Vivo Toxicities | ||
| Goblet Cell Metaplasia (Rat) | Dose-dependent | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Notch1 and Notch2 receptors regulate mouse and human gastric antral epithelial cell homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. US3074931A - Dibenzazepines - Google Patents [patents.google.com]
dealing with off-target effects of YO-01027 in experiments
Welcome to the technical support center for YO-01027. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues, with a focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of γ-secretase, a multi-subunit protease complex. It specifically targets the N-terminal fragment of presenilin 1, the catalytic subunit of the γ-secretase complex. By inhibiting γ-secretase, this compound prevents the cleavage of several transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP). This inhibition blocks the release of the Notch intracellular domain (NICD) and the production of amyloid-beta (Aβ) peptides, respectively.
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effects of this compound are the dose-dependent decrease in the production of the Notch Intracellular Domain (NICD) and the accumulation of the C-terminal fragments (CTFs) of γ-secretase substrates, such as APP.[1] Inhibition of Notch signaling can lead to various cellular outcomes depending on the cell type, including induction of apoptosis, inhibition of proliferation, and changes in cell differentiation.
Q3: What are the potential off-target effects of this compound?
While a specific kinome scan or broad off-target profiling for this compound is not publicly available, the off-target effects of γ-secretase inhibitors (GSIs) are generally considered to be mechanism-based. Since γ-secretase cleaves a wide range of transmembrane proteins beyond Notch and APP, inhibition by this compound can interfere with other signaling pathways. The most well-documented off-target toxicities of GSIs are related to the inhibition of Notch signaling in tissues where it plays a critical homeostatic role, such as the gastrointestinal tract, thymus, and spleen.[2][3] Researchers should be aware of potential off-target liabilities and include appropriate controls in their experiments.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform thorough dose-response studies. Additionally, employing proper control experiments is essential. This includes using a structurally unrelated γ-secretase inhibitor to confirm that the observed phenotype is due to γ-secretase inhibition and not a unique off-target effect of this compound. Furthermore, rescuing the phenotype by expressing a constitutively active form of the target protein (e.g., NICD) can help validate the on-target mechanism.
Q5: What is the recommended starting concentration for in vitro experiments?
Based on its potent in vitro activity, a starting concentration range of 1-100 nM is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell line and the experimental endpoint. It is highly advisable to perform a dose-response experiment to determine the IC50 for the desired on-target effect in your specific system.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of Notch signaling observed (e.g., no decrease in NICD or Hes1 levels). | 1. Compound inactivity: Improper storage or handling of this compound. 2. Suboptimal concentration: The concentration of this compound is too low for the specific cell line. 3. Cell line resistance: The cell line may have mutations that make it insensitive to γ-secretase inhibition. 4. Experimental error: Issues with the Western blot or qPCR protocol. | 1. Verify compound integrity: Use a fresh aliquot of this compound stored at -20°C or -80°C. 2. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. 3. Use a positive control cell line: Test this compound on a cell line known to be sensitive to γ-secretase inhibition. 4. Optimize your assay: Ensure your antibodies for Western blotting are validated and your qPCR primers are efficient. Include a positive control for Notch signaling induction if possible. |
| High cell toxicity or unexpected phenotypic changes observed. | 1. Off-target effects: The concentration of this compound is too high, leading to inhibition of other cellular processes. 2. On-target toxicity: Inhibition of Notch signaling is detrimental to the specific cell type. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Lower the concentration: Use the lowest concentration of this compound that effectively inhibits the target. 2. Use a rescue experiment: Attempt to rescue the phenotype by overexpressing a downstream effector of the target pathway (e.g., NICD). 3. Include a vehicle control: Ensure the concentration of the solvent is the same in all experimental conditions and is not causing toxicity. 4. Use a structurally different GSI: Confirm the phenotype with another γ-secretase inhibitor to rule out compound-specific off-target effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent compound preparation: Errors in serial dilutions or compound storage. 3. Variability in assay performance: Inconsistent incubation times or reagent preparation. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Follow a strict protocol: Ensure all experimental steps, including incubation times and reagent preparation, are performed consistently. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| γ-Secretase (Notch cleavage) | Cell-based assay | 2.92 | [1] |
| γ-Secretase (APPL cleavage) | Cell-based assay | 2.64 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
| Western Blot (NICD/Hes1 inhibition) | Various cancer cell lines | 1 - 250 nM | Optimal concentration is cell-line dependent. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Various cancer cell lines | 10 nM - 10 µM | IC50 can vary significantly based on the cell line's dependence on Notch signaling. |
| Reporter Assay (Notch-responsive element) | HEK293T, etc. | 0.1 - 100 nM | Highly sensitive assay for on-target engagement. |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of Notch Signaling
This protocol describes how to assess the on-target activity of this compound by measuring the levels of the cleaved Notch1 intracellular domain (NICD) and a downstream target, Hes1.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., a cancer cell line with active Notch signaling) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 250 nM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Notch1 (Val1744) and Hes1 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized intensity against the concentration of this compound to determine the IC50.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[4][5][6][7]
Mandatory Visualizations
References
- 1. The Notch inhibitor cowanin accelerates nicastrin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Confirming Notch Pathway Inhibition by YO-01027
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of the Notch signaling pathway by the γ-secretase inhibitor, YO-01027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Notch pathway?
A1: this compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable small molecule that functions as a γ-secretase inhibitor. The Notch signaling pathway is activated through a series of proteolytic cleavages, with the final cleavage being mediated by the γ-secretase complex. This cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate target gene transcription. This compound directly targets and inhibits the activity of the γ-secretase complex, thereby preventing the release of NICD and blocking downstream Notch signaling.[1][2][3]
Q2: What are the primary methods to confirm that this compound is inhibiting the Notch pathway in my experiments?
A2: The most common and reliable methods to confirm Notch pathway inhibition include:
-
Western Blotting: To detect a decrease in the levels of cleaved Notch1 (NICD).
-
Quantitative Real-Time PCR (qPCR): To measure the downregulation of Notch target genes, such as HES1 and HEY1.
-
Luciferase Reporter Assay: To quantify the reduction in Notch-responsive transcriptional activity.
Q3: What is the typical effective concentration and IC50 of this compound?
A3: this compound is a potent inhibitor with IC50 values in the low nanomolar range. For cell-based assays, effective concentrations typically range from 0.1 nM to 250 nM.[1] The specific IC50 can vary depending on the cell line and experimental conditions.
Q4: Are there potential off-target effects of this compound I should be aware of?
A4: Yes, as a γ-secretase inhibitor, this compound can potentially affect the processing of other proteins that are substrates of γ-secretase, such as the Amyloid Precursor Protein (APP).[4][5][6] It is crucial to include appropriate controls and, if necessary, perform counter-screens to ensure the observed effects are specific to Notch pathway inhibition.
Experimental Protocols and Troubleshooting Guides
Below are detailed protocols for the key experiments to confirm Notch pathway inhibition by this compound, along with troubleshooting guides to address common issues.
Western Blotting for Cleaved Notch1 (NICD)
This method directly assesses the level of the activated form of the Notch1 receptor.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like Notch, consider a wet transfer overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (NICD) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Solution |
| No or Weak NICD Signal | Low protein expression. | Use a positive control cell line known to have high Notch activity. Increase the amount of protein loaded per lane.[7][8] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (try overnight at 4°C). Ensure the antibody is validated for detecting cleaved Notch1.[9] | |
| Protein degradation. | Always use fresh lysates and keep samples on ice. Ensure protease inhibitors are included in the lysis buffer.[7][10] | |
| High Background | Insufficient blocking. | Increase blocking time to overnight at 4°C or increase the percentage of blocking agent.[8][11] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[10] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a negative control experiment without the primary antibody. |
| Sample degradation. | Prepare fresh samples with protease inhibitors.[10] |
Quantitative Real-Time PCR (qPCR) for HES1 and HEY1
This method measures the mRNA expression levels of downstream target genes of the Notch pathway.
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use validated primers for your target genes.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in this compound-treated samples to the vehicle control.
-
Troubleshooting Guide: qPCR
| Problem | Possible Cause | Solution |
| No or Low Amplification | Poor RNA quality. | Ensure RNA is not degraded. Use DNase treatment to remove genomic DNA contamination.[12] |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Suboptimal primers. | Design and validate new primers. Ensure they span an exon-exon junction to avoid amplifying genomic DNA.[12] | |
| High Ct Values | Low target gene expression. | Increase the amount of cDNA in the reaction. |
| PCR inhibitors present. | Purify RNA and cDNA to remove potential inhibitors. | |
| Poor Reproducibility | Pipetting errors. | Use master mixes to minimize pipetting variability. Calibrate pipettes regularly.[12] |
| Template concentration variation. | Accurately quantify RNA and use the same amount for cDNA synthesis across all samples. | |
| Non-specific Amplification | Primer-dimers or off-target amplification. | Perform a melt curve analysis to check for a single peak. Optimize the annealing temperature.[13] |
Luciferase Reporter Assay
This assay provides a quantitative measure of Notch-responsive transcriptional activity.
Experimental Protocol:
-
Cell Transfection:
-
Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (containing CSL binding sites) and a control Renilla luciferase plasmid (for normalization).
-
Allow cells to recover and express the reporters for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of this compound or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity in treated versus control cells.
-
Troubleshooting Guide: Luciferase Reporter Assay
| Problem | Possible Cause | Solution |
| Low or No Signal | Low transfection efficiency. | Optimize the transfection protocol for your cell type. Use a positive control to check transfection efficiency.[15][16] |
| Weak promoter in the reporter construct. | Use a reporter with a stronger minimal promoter if basal activity is too low. | |
| Reagent issues. | Use fresh luciferase assay reagents and protect them from light.[15] | |
| High Background | Autoluminescence from media components. | Use phenol red-free media for the assay. |
| Strong constitutive activity. | Ensure the reporter construct has a minimal promoter with low basal activity. | |
| High Variability | Pipetting errors. | Prepare a master mix for transfection and luciferase reagents. Use a multichannel pipette for consistency.[16] |
| Uneven cell plating. | Ensure a uniform cell density in all wells. | |
| Signal Interference | Compound interference with luciferase. | Perform a control experiment with the compound and purified luciferase enzyme to check for direct inhibition.[17] |
Quantitative Data Summary
| Parameter | This compound (Dibenzazepine) | Reference |
| Target | γ-secretase | [1] |
| IC50 (Notch cleavage) | 2.92 ± 0.22 nM | [3] |
| IC50 (APPL cleavage) | 2.64 ± 0.30 nM | [3] |
| Effective Concentration Range (in vitro) | 0.1 nM - 250 nM | [1] |
Visualizations
Notch Signaling Pathway and Inhibition by this compound
Caption: The canonical Notch signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Confirming Notch Inhibition
References
- 1. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Determining YO-01027 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the cytotoxicity of the γ-secretase inhibitor, YO-01027.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Dibenzazepine (DBZ), is a potent inhibitor of γ-secretase, an intramembrane protease.[1][2][3][4] It blocks the cleavage of Notch and amyloid precursor protein (APP), thereby interfering with Notch signaling pathways that are often implicated in cancer cell proliferation and survival.[1][2][3]
Q2: Which cell viability assays are most appropriate for assessing this compound cytotoxicity?
A2: Several assays are suitable, each with its own advantages. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity but produces a water-soluble formazan product, simplifying the protocol.[8][9][10]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[11][12][13][14]
The choice of assay can depend on factors such as cell type, experimental throughput, and the specific information sought (e.g., metabolic activity vs. membrane integrity).
Q3: What is the difference between cell viability and cytotoxicity assays?
A3: Cell viability assays measure the number of living, healthy cells in a population, often by assessing metabolic function.[15][16][17] Cytotoxicity assays, on the other hand, measure the number of dead or damaged cells, typically by detecting markers of cell membrane damage or cell death.[6][15] While related, they provide different perspectives on the effect of a compound. A decrease in viability could be due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).[15]
Q4: Can I use serum-containing medium during the assay?
A4: For MTT assays, it is often recommended to use serum-free media during the incubation with the MTT reagent to avoid interference. For XTT and LDH assays, the protocols can vary, but it is crucial to maintain consistency across all wells, including controls. Phenol red in the medium can also interfere with absorbance readings in some colorimetric assays.
Troubleshooting Guides
MTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal or low absorbance values | - Insufficient number of viable cells.[18] - Suboptimal incubation time with MTT reagent.[19] - Incomplete solubilization of formazan crystals. | - Optimize initial cell seeding density. - Increase incubation time with MTT (e.g., from 2 to 4 hours). - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization. |
| High background in control wells | - Contamination of cell cultures (e.g., bacteria, mycoplasma). - Interference from phenol red or serum in the culture medium. | - Regularly test for and ensure cultures are free from contamination. - Use serum-free and phenol red-free medium during the MTT incubation step. |
| Inconsistent results between replicate wells | - Uneven cell seeding. - Incomplete or uneven solubilization of formazan. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Mix each well thoroughly after adding the solubilization buffer. - Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
XTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate in XTT reagent | - Improper storage of the reagent. | - Warm the XTT reagent to 37°C until the precipitate dissolves completely before use.[9] |
| Low color development | - Low metabolic activity of the cells. - Insufficient incubation time.[10] | - Increase the number of cells seeded per well. - Extend the incubation time after adding the XTT solution.[10] |
| High background absorbance | - Microbial contamination. | - Ensure aseptic technique and use of sterile reagents. |
LDH Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High spontaneous LDH release in control wells | - Cells are unhealthy or have been handled too vigorously.[18] - High cell density leading to cell death.[18] | - Handle cells gently during seeding and media changes. - Optimize cell seeding density to avoid overgrowth. |
| Low maximum LDH release | - Incomplete cell lysis in the maximum release control wells. | - Ensure the lysis buffer is added correctly and mixed thoroughly. - Increase incubation time with the lysis buffer if necessary. |
| Variable results | - Presence of air bubbles in the wells.[12] - Contamination of the supernatant with cells. | - Carefully remove any air bubbles before reading the plate.[12] - Centrifuge the plate before transferring the supernatant to a new plate to avoid aspirating cells.[11] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[10]
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm.[8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare three sets of controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm.[12]
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound
| Assay | This compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MTT | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{0.25} |
| 0.01 | 92 ± 5.1 | ||
| 0.1 | 65 ± 3.8 | ||
| 1 | 38 ± 4.2 | ||
| 10 | 15 ± 2.9 | ||
| XTT | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{0.28} |
| 0.01 | 95 ± 4.7 | ||
| 0.1 | 68 ± 4.1 | ||
| 1 | 41 ± 3.5 | ||
| 10 | 18 ± 3.1 | ||
| LDH | 0 (Control) | 0 ± 2.1 (% Cytotoxicity) | \multirow{5}{*}{0.35 (EC₅₀)} |
| 0.01 | 8 ± 3.0 | ||
| 0.1 | 32 ± 4.5 | ||
| 1 | 59 ± 5.3 | ||
| 10 | 85 ± 6.0 |
Note: The data presented are for illustrative purposes only and may not reflect actual experimental results.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. susupport.com [susupport.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. cellbiologics.com [cellbiologics.com]
Technical Support Center: Improving the Bioavailability of YO-01027 for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of the investigational compound YO-01027 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might be contributing to its low oral bioavailability?
A1: this compound is a promising therapeutic candidate, but its molecular structure lends it to low aqueous solubility, which is a primary factor for its limited oral bioavailability. Pre-formulation studies have indicated that this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.
Q2: What are the initial recommended formulation strategies for improving the oral bioavailability of this compound in preclinical animal models?
A2: For initial in vivo screening in rodent models, it is recommended to start with simple formulations before moving to more complex ones. The goal is to achieve a formulation that can provide adequate drug exposure for initial efficacy and toxicity studies. Recommended starting points include:
-
Aqueous suspensions: Utilizing micronized this compound with a suspending agent and a wetting agent.
-
Lipid-based formulations: Simple solutions in oils or self-emulsifying drug delivery systems (SEDDS).
Q3: Are there any known metabolic liabilities of this compound that could be contributing to its low bioavailability?
A3: At this stage of development, the full metabolic profile of this compound is still under investigation. However, preliminary in vitro studies suggest potential for first-pass metabolism in the liver. It is important to consider that species-specific differences in drug metabolism can lead to variability in bioavailability between different animal models.[1]
Troubleshooting Guide
Issue 1: Low and Variable Drug Exposure in Rodent Pharmacokinetic Studies
Symptoms:
-
Low Cmax and AUC values following oral gavage.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Poor solubility and dissolution in the gastrointestinal (GI) tract. | Enhance the solubility and dissolution rate of this compound by creating a solid dispersion. | Protocol 1: Preparation of a this compound Solid Dispersion. |
| Inadequate wetting of the drug particles. | Include a surfactant or wetting agent in the formulation to improve the dispersibility of this compound. | Protocol 2: Formulation of a this compound Suspension with a Wetting Agent. |
| Drug precipitation in the GI tract upon dilution of the formulation. | Consider a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to maintain the drug in a solubilized state. | Protocol 3: Development of a this compound SEDDS Formulation. |
Issue 2: No significant improvement in bioavailability despite formulation optimization.
Symptoms:
-
Minimal increase in Cmax and AUC even with advanced formulations like solid dispersions or SEDDS.
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| High first-pass metabolism. | Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study to assess the impact of metabolism. | Protocol 4: In Vivo Study to Assess the Impact of First-Pass Metabolism. |
| P-glycoprotein (P-gp) mediated efflux. | Investigate if this compound is a substrate for P-gp. Co-administration with a P-gp inhibitor can help to confirm this. The use of excipients that inhibit P-gp, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), could be beneficial.[2] | Protocol 5: In Vitro P-gp Substrate Assessment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Polymer Selection: Screen various polymers such as PVP K30, HPMC, and Soluplus® for their ability to form a stable amorphous solid dispersion with this compound.
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Preparation:
-
Dissolve this compound and the chosen polymer in the selected solvent.
-
Remove the solvent using a rotary evaporator or by spray drying.
-
Collect the resulting solid dispersion powder.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess the in vitro dissolution of the solid dispersion compared to the crystalline drug.
-
Protocol 2: Formulation of a this compound Suspension with a Wetting Agent
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of a suspending agent like carboxymethylcellulose (CMC) in water.
-
Wetting Agent Addition: Add a wetting agent such as Tween 80 to the vehicle at a concentration of 0.1% (v/v).
-
Drug Incorporation: Gradually add micronized this compound to the vehicle while stirring to form a homogenous suspension.
-
Dosing: Administer the suspension to animals via oral gavage.
Protocol 3: Development of a this compound SEDDS Formulation
-
Excipient Screening: Screen various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of this compound until dissolved.
-
Characterization: Evaluate the self-emulsification performance, droplet size, and in vitro drug release of the SEDDS formulation.
Protocol 4: In Vivo Study to Assess the Impact of First-Pass Metabolism
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.[3]
-
Study Groups:
-
Group 1: this compound formulation (oral administration).
-
Group 2: this compound formulation co-administered with a metabolic inhibitor (oral administration).
-
Group 3: this compound in solution (intravenous administration) to determine absolute bioavailability.
-
-
Dosing and Sampling: Administer the formulations and collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.
Protocol 5: In Vitro P-gp Substrate Assessment
-
Cell Line: Use a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.
-
Transport Assay: Perform a bidirectional transport assay by seeding the cells on permeable supports.
-
Procedure:
-
Add this compound to either the apical or basolateral side of the cell monolayer.
-
Measure the amount of this compound transported to the opposite side over time.
-
-
Analysis: Calculate the efflux ratio by dividing the permeability coefficient from the basolateral to apical direction by the permeability coefficient from the apical to basolateral direction. An efflux ratio greater than 2 suggests that the compound is a P-gp substrate.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Aqueous Suspension | 50 | 150 ± 45 | 2.0 | 600 ± 180 |
| Solid Dispersion | 50 | 450 ± 120 | 1.5 | 1800 ± 450 |
| SEDDS | 50 | 800 ± 200 | 1.0 | 3200 ± 640 |
Visualizations
References
- 1. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability study of berberine and the enhancing effects of TPGS on intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing YO-01027 (DBZ) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of YO-01027, also known as Dibenzazepine (DBZ), to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound, also known as Dibenzazepine (DBZ), is a potent, dipeptidic inhibitor of γ-secretase.[1][2] Its primary mechanism is to block the proteolytic cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1] It also inhibits the cleavage of Amyloid Precursor Protein (APP).[2][3]
Q2: What are the recommended long-term storage conditions for this compound? A: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[4]
Q3: How should I prepare a stock solution of this compound? A: this compound is soluble in DMSO, with reported solubilities greater than 10 mM.[5] To prepare a stock solution, dissolve the powdered compound in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM). If solubility issues arise, gentle warming to 37°C or brief sonication can aid dissolution.[2][6]
Q4: Can I store my working dilution of this compound? A: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] For in vitro assays, if you need to use the solution frequently, it can be stored at 4°C for over a week, though fresh dilutions are always preferable for optimal results.[6]
Q5: What are the potential degradation pathways for this compound? A: While specific degradation pathways for this compound are not extensively documented, compounds with a similar dibenzazepine structure are known to be susceptible to degradation through hydrolysis (especially under acidic or alkaline conditions), oxidation, and photolysis.[7][8][9] The amide bonds in the this compound structure could be liable to hydrolysis, and the dibenzazepine core can be oxidized.[8][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Question: I diluted my DMSO stock of this compound into my cell culture medium, and it immediately precipitated. How can I prevent this?
-
Answer:
-
Possible Cause: Rapid change in solvent polarity and temperature can cause the compound to crash out of solution.[6]
-
Troubleshooting Steps:
-
Pre-warm Solutions: Before dilution, gently warm both the DMSO stock solution and the aqueous medium (e.g., cell culture medium, PBS) to 37°C.[6] This can significantly improve solubility.
-
Use a Gradient Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, first dilute the stock to an intermediate concentration with DMSO. Then, add this intermediate solution dropwise to the pre-warmed aqueous medium while gently vortexing.[6]
-
Sonication: If precipitation still occurs, you can try using an ultrasonic bath for a short period to help redissolve the compound.[6]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
-
-
Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity
-
Question: My experimental results with this compound are inconsistent, or the inhibitory effect is less than what is reported in the literature. Could the compound be degrading?
-
Answer:
-
Possible Cause: Compound degradation is a likely cause for reduced or inconsistent activity. This can happen due to improper storage, handling, or exposure to harsh experimental conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and DMSO stock solutions have been stored at the correct temperatures (-20°C and -80°C, respectively) and protected from light.[1][4]
-
Avoid Freeze-Thaw Cycles: Use aliquots for your stock solution to avoid subjecting the entire stock to repeated temperature changes.[6]
-
Assess pH of Media: The amide bonds in this compound may be susceptible to hydrolysis in highly acidic or basic conditions.[8][11] Ensure your experimental buffers and media are within a neutral pH range (pH 6-8).
-
Minimize Light Exposure: Dibenzazepine-related compounds can be sensitive to photolysis.[7][9] Protect your solutions from direct light by using amber vials or covering tubes with foil, especially during long incubations.
-
Consider Oxidation: Auto-oxidation can occur in the presence of oxygen.[9] While harder to control, preparing fresh solutions and minimizing headspace in storage vials can help. If your media contains components that could generate reactive oxygen species, this could also contribute to degradation.
-
Use a Fresh Batch: If you suspect degradation, the most reliable solution is to use a fresh vial of the compound and prepare a new stock solution.
-
-
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a desiccator, protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[4] | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[4] | A less optimal but acceptable alternative to -80°C. |
| Frequent Use Aliquot | 4°C | Over 1 week[6] | For short-term use to avoid thawing the main stock. |
Table 2: Solubility and Recommended Concentrations
| Parameter | Value | Notes |
| Solubility | ||
| DMSO | >10 mM[12] | Use fresh, moisture-free DMSO for best results.[5] |
| Concentration Ranges | ||
| In Vitro (Cell-based) | 0.1 nM - 250 nM[6] | Effective range should be determined empirically for each cell line and assay. |
| IC₅₀ (Notch Cleavage) | 1.7 - 2.9 nM[3][4] | Varies slightly depending on the assay conditions. |
| IC₅₀ (APPL Cleavage) | 2.6 nM[3][5] | Cell-free assay data. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for Cell Culture Experiments
This protocol describes the preparation of a 10 mM DMSO stock solution and a 10 µM working solution for treating cells in culture.
Materials:
-
This compound powder (MW: 463.48 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Water bath or incubator set to 37°C
Methodology:
-
Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 1 mg of this compound powder. c. Add 215.8 µL of DMSO to the powder to yield a 10 mM stock solution. d. Vortex thoroughly. If needed, warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[12] e. Dispense the stock solution into small-volume, light-protecting aliquots (e.g., 10 µL per tube). f. Store aliquots at -80°C for long-term storage.[4]
-
Working Solution Preparation (for a final concentration of 100 nM): a. Thaw one aliquot of the 10 mM stock solution. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution. For example, to treat 10 mL of medium with a final concentration of 100 nM: i. Dilute 1 µL of the 10 mM stock into 999 µL of pre-warmed medium. This creates an intermediate 10 µM solution. ii. Add 100 µL of this 10 µM intermediate solution to your 10 mL cell culture plate. d. Gently swirl the plate to ensure even distribution of the compound. e. Return the plate to the incubator for the desired treatment duration.
Diagrams
Caption: Workflow for preparing and using this compound.
Caption: Logic diagram for troubleshooting this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DBZ | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. iodine-iii-mediated-oxidation-of-anilines-to-construct-dibenzazepines - Ask this paper | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 7. omicsonline.org [omicsonline.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Peroxidase-catalysed oxidation of different dibenzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uregina.ca [uregina.ca]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of YO-01027 and DAPT for Gamma-Secretase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific gamma-secretase inhibitor is critical for investigating the roles of this enzyme in cellular processes and disease models, particularly in Alzheimer's disease and cancer. This guide provides an objective comparison of two widely used gamma-secretase inhibitors, YO-01027 (also known as DBZ) and DAPT, supported by experimental data and detailed protocols.
At the forefront of gamma-secretase inhibition research are this compound and DAPT, both instrumental in dissecting the intricate signaling pathways governed by this intramembrane protease. Gamma-secretase is a multi-subunit enzyme complex responsible for the cleavage of several transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. Inhibition of gamma-secretase can modulate the production of amyloid-beta (Aβ) peptides, implicated in Alzheimer's disease, and interfere with Notch signaling, a critical pathway in development and cancer.
Performance and Efficacy: A Quantitative Analysis
The inhibitory potency of this compound and DAPT against gamma-secretase has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The data consistently demonstrates that this compound is a significantly more potent inhibitor than DAPT for both APP and Notch cleavage.
It is important to note that the following IC50 values have been compiled from various sources and may have been determined under different experimental conditions. For a definitive comparison, these compounds should be evaluated side-by-side in the same experimental setup.
| Compound | Target Substrate | IC50 Value | Reference |
| This compound (DBZ) | APPL cleavage | 2.64 nM | [1] |
| Notch cleavage | 2.92 nM | [1] | |
| DAPT | Total Amyloid-β (Aβ) | 115 nM | [1] |
| Aβ42 | 200 nM | [1] |
Mechanism of Action
Both this compound and DAPT function by inhibiting the proteolytic activity of the gamma-secretase complex. This compound is a dipeptide analogue that has been shown to interact directly with the N-terminal fragment of Presenilin-1 (PS1), the catalytic subunit of the gamma-secretase complex. DAPT, a dipeptide derivative, also inhibits the gamma-secretase complex, thereby indirectly blocking the Notch signaling pathway.[2]
Signaling Pathways and Experimental Workflow
The inhibition of gamma-secretase by this compound and DAPT directly impacts two major signaling pathways: the amyloidogenic processing of APP and the Notch signaling cascade.
Caption: Gamma-secretase cleavage of APP and Notch.
A typical experimental workflow to compare the efficacy of gamma-secretase inhibitors involves cell-based assays followed by biochemical analysis.
Caption: Workflow for comparing gamma-secretase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of gamma-secretase inhibitors. Below are outlines for key experiments.
In Vitro Gamma-Secretase Activity Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of isolated gamma-secretase.
-
Preparation of Gamma-Secretase Membranes:
-
Culture cells overexpressing gamma-secretase subunits (e.g., HEK293 cells).
-
Harvest cells and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Enzymatic Reaction:
-
Incubate the membrane preparation with a fluorogenic gamma-secretase substrate (e.g., a peptide derived from the APP C-terminal fragment flanked by a fluorophore and a quencher).
-
Add varying concentrations of this compound or DAPT to the reaction.
-
Incubate at 37°C for a specified time.
-
-
Detection:
-
Measure the fluorescence signal using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell-Based Amyloid-β (Aβ) Production Assay
This assay quantifies the effect of inhibitors on the production and secretion of Aβ peptides in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells that endogenously produce Aβ or are engineered to overexpress APP (e.g., CHO-APP or SH-SY5Y cells).
-
Treat the cells with a range of concentrations of this compound or DAPT.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned media from the treated cells.
-
-
Aβ Quantification (ELISA):
-
Use a sandwich ELISA kit specific for Aβ40 and Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the conditioned media samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of Aβ in each sample.
-
Determine the IC50 values for the inhibition of Aβ production.
-
Western Blotting for Notch Intracellular Domain (NICD)
This method is used to assess the inhibition of Notch signaling by measuring the levels of the cleaved, active form of the Notch receptor (NICD).
-
Cell Culture and Treatment:
-
Culture cells expressing the Notch receptor (e.g., HEK293 cells transfected with a Notch construct).
-
Treat the cells with different concentrations of this compound or DAPT.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the cleaved form of Notch (NICD).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for NICD and a loading control (e.g., β-actin or GAPDH).
-
Normalize the NICD signal to the loading control and determine the extent of inhibition at different inhibitor concentrations.
-
Conclusion
Based on the available data, this compound (DBZ) is a significantly more potent inhibitor of gamma-secretase than DAPT, with IC50 values in the low nanomolar range for both APP and Notch cleavage. This higher potency may allow for the use of lower concentrations in experimental settings, potentially reducing off-target effects. DAPT, while less potent, remains a valuable and widely used tool for studying gamma-secretase and Notch signaling. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired level of inhibition and the sensitivity of the biological system being studied. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable inhibitor for their research needs.
References
Comparative Analysis of YO-01027 Potency Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the IC50 values of YO-01027, a potent γ-secretase inhibitor, across different cellular contexts. The data is presented to offer an objective comparison with other relevant γ-secretase inhibitors, supported by experimental details and pathway visualizations to aid in research and drug development decisions.
Potency of this compound: A Tabular Comparison
This compound has demonstrated significant inhibitory activity against γ-secretase, a key enzyme in the Notch and Amyloid Precursor Protein (APP) signaling pathways. The following table summarizes the available IC50 values for this compound and provides a comparative look at other well-known γ-secretase inhibitors, Semagacestat and Avagacestat.
| Compound | Target/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | Notch Cleavage | Cell-free | 2.92 | |
| APPL Cleavage | Cell-free | 2.64 | ||
| B16 cells | Cell viability | 300,000 | ||
| DENV-infected Huh7.5.1 cells | Viral Replication | 20 (EC50) | ||
| Semagacestat | Aβ42 | H4 human glioma cells | 10.9 | |
| Aβ40 | H4 human glioma cells | 12.1 | ||
| Aβ38 | H4 human glioma cells | 12.0 | ||
| Notch Signaling | H4 human glioma cells | 14.1 | ||
| γ-secretase | CHO cells (expressing APPSw) | 15 (ED50) | ||
| Notch Cleavage | CHO cells (expressing NotchΔE) | 220 (ED50) | ||
| Aβ40 production | SH-SY5Y cells | 38 | ||
| Notch processing | CV-1 cells | 316.23 | ||
| Avagacestat | Aβ42 | Cell-free | 0.27 | |
| Aβ40 | Cell-free | 0.30 | ||
| NICD | Cell-free | 0.84 | ||
| γ-secretase | IMR-32 cell membrane | 0.13 | ||
| Aβ42 production | H4 cells (expressing APPSw) | 225 | ||
| γ-secretase | CHO cells (expressing APPSw) | 1.2 (ED50) | ||
| Notch cleavage | CHO cells (expressing NotchΔE) | 71 (ED50) |
Mechanism of Action and Affected Signaling Pathways
This compound functions as a potent inhibitor of γ-secretase, an intramembrane protease complex. This inhibition directly impacts the processing of transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP). By blocking γ-secretase, this compound prevents the cleavage and subsequent release of the Notch Intracellular Domain (NICD) and the generation of amyloid-beta (Aβ) peptides. The downstream effects of this inhibition include the modulation of cellular differentiation, proliferation, and survival.
Notch Signaling Pathway
The Notch signaling pathway is crucial for cell-to-cell communication and plays a vital role in development and tissue homeostasis. The binding of a ligand to the Notch receptor initiates a series of proteolytic cleavages, culminating in the release of the NICD by γ-secretase. NICD then translocates to the nucleus to regulate gene expression. Inhibition of this pathway by this compound can have significant therapeutic implications in diseases characterized by aberrant Notch signaling, such as certain cancers.
Caption: Inhibition of the Notch signaling pathway by this compound.
TGF-β Signaling Pathway
While γ-secretase is not a direct component of the TGF-β signaling pathway, there is evidence of crosstalk between the Notch and TGF-β pathways. Both pathways are fundamental in regulating cell fate, and their interplay is an active area of research. Understanding the potential indirect effects of γ-secretase inhibition on TGF-β signaling is crucial for a comprehensive assessment of the biological impact of compounds like this compound.
Caption: Overview of the canonical TGF-β signaling pathway.
Experimental Protocols
The determination of IC50 values is critical for evaluating the potency of a compound. Below is a representative protocol for a cell-based γ-secretase activity assay, which can be adapted to determine the IC50 of inhibitors like this compound.
Protocol: Cell-Based γ-Secretase Activity Assay for IC50 Determination
This protocol outlines a method for measuring γ-secretase activity in a cellular context and determining the inhibitory concentration (IC50) of a test compound.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 cells stably overexpressing APP, or a cancer cell line of interest) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known γ-secretase inhibitor).
-
Incubate the cells with the compound for a specified period (e.g., 24 hours).
3. Measurement of γ-Secretase Activity:
-
For Aβ production: Collect the conditioned medium from each well. The levels of Aβ40 and Aβ42 can be quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
For Notch signaling: Lyse the cells and perform a Western blot to detect the levels of cleaved Notch (NICD). Alternatively, a reporter gene assay can be used where the expression of a reporter gene (e.g., luciferase) is under the control of a Notch-responsive promoter.
4. Data Analysis and IC50 Calculation:
-
For each compound concentration, calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of γ-secretase activity.
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of a γ-secretase inhibitor.
Caption: General workflow for IC50 determination of a γ-secretase inhibitor.
A Comparative Analysis of YO-01027 and Other Notch Inhibitors for Researchers
This guide provides a detailed comparative analysis of the γ-secretase inhibitor (GSI) YO-01027 and other prominent Notch inhibitors, including DAPT, RO4929097, and MK-0752. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols.
Mechanism of Action: Targeting the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers.[2] Notch receptors (NOTCH1-4) are transmembrane proteins that, upon ligand binding, undergo sequential proteolytic cleavages.[3][4] The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD).[5] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML, leading to the expression of target genes such as those in the HES and HEY families.[3][6]
This compound, DAPT, RO4929097, and MK-0752 are all γ-secretase inhibitors.[7][8][9][10] They exert their inhibitory effect by blocking the proteolytic activity of the γ-secretase complex, thereby preventing the release of NICD and suppressing Notch signaling.[5] This mechanism makes them valuable tools for studying Notch-dependent processes and potential therapeutic agents for Notch-driven cancers.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and other Notch inhibitors against γ-secretase and their effects on cancer cell lines.
Table 1: In Vitro Potency of Notch Inhibitors (IC50 Values)
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| This compound (DBZ) | Notch Cleavage | 2.92 | Cellular Assay | [7][11] |
| APPL Cleavage | 2.64 | Cellular Assay | [7][11] | |
| RO4929097 | γ-Secretase | 4 | Cell-free Assay | [12] |
| Notch Processing | 5 | Cellular Assay | [13] | |
| cNOTCH1sub Cleavage | 0.46 | Cellular Assay | [9] | |
| cNOTCH2sub Cleavage | >1000 | Cellular Assay | [9] | |
| cNOTCH3sub Cleavage | Potentiation at low doses | Cellular Assay | [9] | |
| cNOTCH4sub Cleavage | 3.4 | Cellular Assay | [9] | |
| MK-0752 | cNOTCH1sub Cleavage | ~10-100 | Cellular Assay | [9] |
| cNOTCH2sub Cleavage | >1000 | Cellular Assay | [9] | |
| cNOTCH3sub Cleavage | Potentiation at low doses | Cellular Assay | [9] | |
| cNOTCH4sub Cleavage | ~10-100 | Cellular Assay | [9] | |
| DAPT | cNOTCH1sub Cleavage | ~100-1000 | Cellular Assay | [9] |
| cNOTCH2sub Cleavage | >1000 | Cellular Assay | [9] | |
| cNOTCH3sub Cleavage | >1000 | Cellular Assay | [9] | |
| cNOTCH4sub Cleavage | ~100-1000 | Cellular Assay | [9] |
Table 2: Effects of Notch Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound (DBZ) | T-ALL cell lines | Inhibition of proliferation | 100 nM | [14] |
| Breast Cancer Stem Cells | Reduced number and activity | 10 µM | [15] | |
| RO4929097 | A549 (NSCLC) | Slower growth, less transformed phenotype | Not specified | [13][16] |
| Glioma Initiating Cells | Inhibition of proliferation | IC50 values determined | [6] | |
| MK-0752 | Uterine Leiomyosarcoma (SK-UT-1B) | Decreased cell viability | IC50 = 128.4 µM | [15] |
| Uterine Leiomyosarcoma (SK-LMS-1) | Decreased cell viability | IC50 = 427.4 µM | [15] | |
| DAPT | Uterine Leiomyosarcoma (SK-UT-1B) | Decreased cell viability | IC50 = 90.13 µM | [15] |
| Uterine Leiomyosarcoma (SK-LMS-1) | Decreased cell viability | IC50 = 129.9 µM | [15] | |
| Glioma Initiating Cells | Inhibition of proliferation | IC50 values determined | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Western Blot Analysis for NICD and Hes1
Objective: To determine the effect of Notch inhibitors on the protein levels of cleaved Notch1 (NICD) and its downstream target Hes1.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., T-ALL cell lines for this compound, A549 cells for RO4929097) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the Notch inhibitor (e.g., 100 nM this compound) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Notch1 (Val1744) and Hes1 overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[13][14]
Cell Proliferation Assay
Objective: To assess the impact of Notch inhibitors on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., glioma initiating cells, uterine leiomyosarcoma cells) in 96-well plates at a predetermined density.[6][15]
-
Inhibitor Treatment: After allowing the cells to attach, treat them with a range of concentrations of the Notch inhibitors (e.g., DAPT, RO4929097) in triplicate for a defined period (e.g., 72 hours).[6]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Blue or CellTiter-Glo assay, according to the manufacturer's instructions.[6][17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if Notch inhibitors induce apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of Notch inhibitors or a vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of Notch inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T-ALL cells, glioma stem cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[6][14]
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the Notch inhibitor (e.g., RO4929097 orally, this compound intraperitoneally) or vehicle control to the respective groups according to a predetermined dosing schedule and duration.[6][14]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for NICD and Hes1, immunohistochemistry for proliferation and apoptosis markers). Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.[6][14]
References
- 1. Phase I Pharmacologic and Pharmacodynamic Study of the Gamma Secretase (Notch) Inhibitor MK-0752 in Adult Patients With Advanced Solid Tumors [cancer.fr]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. embopress.org [embopress.org]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]
- 12. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Downstream Dilemma: A Comparative Guide to Validating YO-01027's Effect on Hes1 Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YO-01027 and its alternatives in modulating Hes1 expression. This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes the underlying signaling pathways to aid in experimental design and interpretation.
Introduction to this compound and Hes1 Modulation
This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable inhibitor of γ-secretase.[1] The γ-secretase complex is a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptor. Inhibition of γ-secretase by this compound prevents the cleavage and release of the Notch Intracellular Domain (NICD).[1] Consequently, the translocation of NICD to the nucleus and the subsequent transcriptional activation of its target genes are blocked.
A primary and well-characterized downstream target of the Notch signaling pathway is the Hairy and Enhancer of Split 1 (Hes1) gene.[2] Hes1 is a basic helix-loop-helix (bHLH) transcriptional repressor that plays a critical role in regulating cell differentiation, proliferation, and apoptosis, particularly in the context of stem cell maintenance and tumorigenesis.[3] By inhibiting the Notch pathway, this compound effectively downregulates the expression of Hes1, leading to the modulation of these fundamental cellular processes.[4]
This guide will compare this compound with two other widely used γ-secretase inhibitors, DAPT and RO4929097, in their ability to modulate Hes1 expression and will provide the necessary experimental framework for validating these effects.
Comparative Analysis of γ-Secretase Inhibitors on Hes1 Expression
The following table summarizes the quantitative effects of this compound, DAPT, and RO4929097 on Hes1 expression as reported in various studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which may influence the observed efficacy.
| Inhibitor | Alternative Names | Mechanism of Action | Target | IC50 (Notch Cleavage) | Effective Concentration for Hes1 Inhibition | Cell Line/Model | Observed Effect on Hes1 | Citation |
| This compound | Dibenzazepine, DBZ | γ-secretase inhibitor | Presenilin N-terminal fragment | 2.92 nM | 4 µmol/kg (in vivo) | Mouse Colon | Downregulation of Hes1 mRNA | [5] |
| 2 mg/kg (in vivo) | Rat Heart | Reduction of Hes1 mRNA and protein | [4] | |||||
| DAPT | GSI-IX | γ-secretase inhibitor | γ-secretase complex | Not specified in these sources | 5 µM and 10 µM | Human HNSCC cell lines (CAL27, FaDu) | Decrease in Hes1 protein expression | [5] |
| RO4929097 | RG-4733 | γ-secretase inhibitor | γ-secretase complex | 5 nM (cellular assay) | Starting at 100 nmol/L | Human NSCLC cell line (A549) | Dose-dependent reduction of Hes1 mRNA | [6] |
| 10 µM | Human Melanoma cell lines | Decrease in Hes1 mRNA levels | [7] |
Experimental Protocols
Accurate validation of the downstream effects of this compound and its alternatives on Hes1 expression requires robust and reproducible experimental protocols. Below are detailed methodologies for Quantitative Real-Time PCR (qRT-PCR) and Western Blotting, the two most common assays for this purpose.
Quantitative Real-Time PCR (qRT-PCR) for Hes1 mRNA Expression
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with this compound, DAPT, RO4929097, or vehicle control (e.g., DMSO) at various concentrations and for different time points.
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
cDNA Synthesis: Quantify the isolated RNA and assess its purity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for Hes1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[6] A typical reaction setup includes cDNA template, forward and reverse primers, and the appropriate PCR master mix.
-
Data Analysis: Calculate the relative expression of Hes1 mRNA using the ΔΔCt method. The results should be expressed as fold change in Hes1 expression in treated cells compared to vehicle-treated controls.
Western Blotting for Hes1 Protein Expression
This protocol provides a general framework for detecting changes in Hes1 protein levels.
-
Cell Lysis and Protein Quantification: Following treatment with the inhibitors, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Hes1 overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Pathways
To better understand the mechanism of action of this compound and its downstream consequences, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound action on Hes1 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hes1: the maestro in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hes1: a key role in stemness, metastasis and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzazepine, a γ-Secretase Enzyme Inhibitor, Protects Against Doxorubicin-Induced Cardiotoxicity by Suppressing NF-κB, iNOS, and Hes1/Hey1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. haematologica.org [haematologica.org]
- 7. The cyclic gene Hes1 contributes to diverse differentiation responses of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of YO-01027 and LY-411575 Potency in Gamma-Secretase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of two potent gamma-secretase inhibitors, YO-01027 (also known as Dibenzazepine or DBZ) and LY-411575, with a focus on their comparative potency, supported by experimental data. Both molecules are pivotal tools in the study of cellular pathways regulated by gamma-secretase, most notably the Notch signaling cascade, and have implications for therapeutic strategies in oncology and neurodegenerative diseases.
Potency Comparison: A Quantitative Overview
The inhibitory potency of this compound and LY-411575 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. Based on available data, LY-411575 demonstrates significantly higher potency as a gamma-secretase inhibitor compared to this compound.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound (DBZ) | Notch Cleavage | 2.92 nM | [1] |
| APPL Cleavage | 2.64 nM | [1] | |
| LY-411575 | γ-secretase (membrane-based) | 0.078 nM | [2][3] |
| γ-secretase (cell-based) | 0.082 nM | [2][3] | |
| Notch S3 Cleavage | 0.39 nM | [2][3] |
APPL (Amyloid Precursor Protein-like) is another substrate of gamma-secretase.
The data clearly indicates that LY-411575 inhibits gamma-secretase and Notch cleavage at sub-nanomolar concentrations, making it substantially more potent than this compound, which exhibits IC50 values in the low nanomolar range.
Mechanism of Action: Inhibition of Notch Signaling
Both this compound and LY-411575 exert their effects by targeting the gamma-secretase complex, a multi-protein enzyme embedded in the cell membrane.[4] A critical function of this complex is the final proteolytic cleavage of the Notch receptor, a transmembrane protein essential for intercellular communication and the regulation of cell fate decisions.[2][5]
The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta or Jagged) on a neighboring cell to the Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators to initiate the transcription of target genes, such as those from the HES (Hairy and Enhancer of Split) family.[1]
By inhibiting gamma-secretase, both this compound and LY-411575 prevent the release of the NICD, thereby blocking the downstream signaling cascade.[2][5] This mechanism of action is central to their application in cancer research, where aberrant Notch signaling is often implicated in tumorigenesis.[2]
Caption: Inhibition of the canonical Notch signaling pathway by this compound and LY-411575.
Experimental Protocols for Potency Determination
The IC50 values presented are typically determined using in vitro assays that measure the activity of gamma-secretase. A common method is a cell-based reporter assay.
Objective: To determine the concentration of this compound or LY-411575 required to inhibit gamma-secretase-mediated cleavage of a Notch substrate by 50%.
Materials:
-
HEK293 cells (or another suitable cell line) stably co-transfected with:
-
A vector expressing a modified Notch receptor (e.g., NotchΔE, which mimics the S2-cleaved substrate).
-
A reporter vector containing a luciferase gene under the control of a promoter responsive to NICD-CSL activation (e.g., a Hes1 promoter).[4]
-
-
Cell culture medium and reagents.
-
This compound and LY-411575 stock solutions (typically in DMSO).
-
Luciferase assay reagent.
-
96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and LY-411575 in cell culture medium. The final concentrations should span a range that is expected to cover 0-100% inhibition. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours) to allow for inhibitor action and reporter gene expression.
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence signal of the compound-treated wells to the vehicle control (defined as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining the IC50 of gamma-secretase inhibitors.
Conclusion
Both this compound and LY-411575 are valuable research tools for investigating the roles of gamma-secretase and the Notch signaling pathway. However, for applications requiring maximal inhibition of gamma-secretase activity, LY-411575 offers significantly greater potency, with IC50 values in the sub-nanomolar range. The choice between these two inhibitors will ultimately depend on the specific experimental context, desired concentration range, and the required degree of gamma-secretase inhibition. Researchers should carefully consider the potency data when designing experiments to ensure appropriate compound concentrations are used to achieve the intended biological effect.
References
Comparative Analysis of YO-01027 Cross-Reactivity with Secretase Enzymes: A Guide for Researchers
Introduction to Secretase Enzymes
Secretases are a class of proteases that cleave transmembrane proteins, playing crucial roles in various cellular processes. The three main types of secretases, α-, β-, and γ-secretase, are central to the processing of the Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease.
-
α-Secretase: This enzyme belongs to the ADAM (a disintegrin and metalloproteinase) family, with ADAM10 and ADAM17 (TACE) being the primary candidates for this activity. α-secretase cleaves APP within the amyloid-β (Aβ) domain, a non-amyloidogenic pathway that precludes the formation of Aβ peptides.
-
β-Secretase (BACE1): The β-site APP cleaving enzyme 1 (BACE1) is a transmembrane aspartic protease. It cleaves APP at the N-terminus of the Aβ sequence, initiating the amyloidogenic pathway.
-
γ-Secretase: This is a multi-subunit protein complex, comprising Presenilin (PSEN1 or PSEN2) as the catalytic core, along with Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1][2] It performs the final cleavage in the amyloidogenic pathway, releasing the Aβ peptide.
YO-01027: A Potent γ-Secretase Inhibitor
This compound, also known as Dibenzazepine (DBZ), is a potent, cell-permeable inhibitor of γ-secretase.[3][4][5] It has been shown to effectively block the cleavage of γ-secretase substrates, including the Amyloid Precursor Protein-like protein (APPL) and Notch.[2][3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound against γ-secretase has been quantified through in vitro assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Substrate | IC50 Value (nM) | Reference |
| APPL Cleavage | 2.64 | [3] |
| Notch Cleavage | 2.92 | [3] |
Note: There is a lack of publicly available data on the IC50 or Ki values of this compound against α-secretase and β-secretase (BACE1). Therefore, a direct comparison of its inhibitory activity across the different secretase families cannot be provided at this time.
Signaling Pathways and Experimental Workflows
To understand the interplay of secretases and the mechanism of action of inhibitors like this compound, it is crucial to visualize the relevant biological pathways and experimental procedures.
References
Independent Verification of YO-01027's Effect on Tumor Growth: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase inhibitor YO-01027 (also known as Dibenzazepine or DBZ) with other prominent γ-secretase inhibitors (GSIs). This document summarizes key experimental data on their effects on tumor growth, details the underlying signaling pathways, and provides comprehensive experimental protocols.
Introduction to this compound and Gamma-Secretase Inhibition
This compound is a potent, dipeptidic inhibitor of γ-secretase, a multi-protein enzyme complex crucial for intramembrane proteolysis.[1][2] The primary oncogenic signaling pathway targeted by this compound and other GSIs is the Notch signaling cascade.[1][2] Dysregulation of the Notch pathway is implicated in the progression of various cancers, making γ-secretase an attractive therapeutic target.[3][4] This guide compares this compound with other well-documented GSIs: RO4929097, PF-03084014 (Nirogacestat), MK-0752, and DAPT.
Comparative Efficacy of Gamma-Secretase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators. Direct comparative studies are limited; therefore, data from various sources are presented, and experimental conditions should be considered when interpreting the results.
In Vitro Efficacy: Inhibition of Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various GSIs against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (DBZ) | SupT1 | T-cell Lymphoma | 1.7 | [5] |
| ALL-SIL | Acute Lymphoblastic Leukemia | <200 (at 7 days) | [6] | |
| B16 | Melanoma | 300,000 (at 24h) | [6] | |
| RO4929097 | A549 | Non-Small Cell Lung Cancer | ~100 (reduction in Hes1 mRNA) | [7] |
| SUM149 | Inflammatory Breast Cancer | (20% inhibition at 1µM) | [8] | |
| SUM190 | Inflammatory Breast Cancer | (10% inhibition at 1µM) | [8] | |
| PF-03084014 | HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 13.3 | [9] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 30-100 | [10] | |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 30-100 | [10] | |
| Sup-T1 | T-cell Acute Lymphoblastic Leukemia | 30-100 | [10] | |
| HCC1599 | Breast Cancer | 100 | [11] | |
| MDA-MB-231Luc | Breast Cancer | 900 | [11] | |
| MK-0752 | SH-SY5Y | Neuroblastoma | 5 | [12][13] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 33,000 | [14] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 33,000 | [14] | |
| SCC154 | Head and Neck Squamous Cell Carcinoma | 25,000 | [14] | |
| DAPT | OVCAR-3 | Ovarian Cancer | 160 | [15] |
| Human Primary Neuronal Cultures | - | 115 (for total Aβ) | [16] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo anti-tumor effects of the selected GSIs in various animal models.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| This compound (DBZ) | Mice | Breast Cancer (MCF-7 xenograft) | 1 mg/mL, i.p., every 3 days | Significantly decreased tumor volume and increased latency. | [17] |
| RO4929097 | Nude Mice | Non-Small Cell Lung Cancer (A549 xenograft) | 3-60 mg/kg, p.o. | Significant tumor growth inhibition. | [8] |
| NOG Mice | Melanoma (WM3248 xenograft) | 10 mg/kg/day, p.o. | Impaired tumor growth. | [18] | |
| PF-03084014 | Mice | T-cell Acute Lymphoblastic Leukemia (HPB-ALL xenograft) | 150 mg/kg | ~92% tumor growth inhibition. | [10] |
| Mice | Breast Cancer (HCC1599 xenograft) | 120 mg/kg | Significant antitumor activity (TGI >50%). | [10] | |
| MK-0752 | Mice | Breast Tumorgrafts (MC1 and BCM-2147) | Not specified | Reduced breast cancer stem cells and enhanced efficacy of docetaxel. | [19] |
Mechanism of Action: The Notch Signaling Pathway
Gamma-secretase inhibitors exert their anti-tumor effects primarily by blocking the Notch signaling pathway. This pathway is critical for cell-to-cell communication and plays a vital role in cell fate decisions, proliferation, differentiation, and apoptosis.
In the canonical Notch signaling pathway, the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This complex activates the transcription of Notch target genes, such as those in the Hes and Hey families, which regulate cell development and differentiation. By inhibiting γ-secretase, this compound and other GSIs prevent the release of NICD, thereby blocking the downstream signaling cascade and inhibiting the growth and survival of cancer cells that are dependent on this pathway.
Caption: The Notch signaling pathway and the inhibitory action of γ-secretase inhibitors like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of the findings.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. This compound | Gamma-secretase | TargetMol [targetmol.com]
- 18. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of YO-01027: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of YO-01027, a potent γ-secretase inhibitor, against alternative compounds. The data presented is intended to inform preclinical research and drug development decisions.
Executive Summary
This compound is a dibenzazepine-based γ-secretase inhibitor with potent activity against Notch and Amyloid Precursor Protein (APP) cleavage. This guide presents a comparative analysis of its efficacy with another notable γ-secretase inhibitor, RO4929097. Both compounds demonstrate low nanomolar potency in vitro and significant tumor growth inhibition in vivo. This document details their comparative potencies, summarizes key in vivo findings, and provides standardized experimental protocols for reproducibility.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: Comparative In Vitro Potency of γ-Secretase Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | Notch Cleavage | 2.92 | Cell-free assay | [1] |
| APPL Cleavage | 2.64 | Cell-free assay | [1] | |
| Breast Cancer Stem Cells | 10,000 | In vitro culture | [2] | |
| RO4929097 | γ-secretase | 4 | Cell-free enzyme assay | [3] |
| Notch Processing | 5 | Cellular Notch reporter assay | [3] | |
| Aβ40 Processing | 14 | HEK293 cells | [3] |
Table 2: Comparative In Vivo Efficacy of γ-Secretase Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | MCF7 Breast Cancer Xenograft | 1 mg/mL, i.p., every 3 days | Significantly decreased tumor volume and increased latency. | [2] |
| Intestinal Adenomas (C57BL/6 mice) | Not specified | Inhibited epithelial cell proliferation and induced goblet cell differentiation. | [2] | |
| RO4929097 | A549 NSCLC Xenograft | 3 to 60 mg/kg, oral, daily | Significant tumor growth inhibition. | [2] |
| Various Xenografts (7 of 8 models) | Not specified | Demonstrated antitumor activity. | [3] |
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol is adapted from established methods for assessing γ-secretase inhibition.[4][5][6]
1. Cell Culture and Lysate Preparation:
-
Culture human embryonic kidney (HEK293T) cells stably overexpressing a γ-secretase substrate (e.g., APP-C99).
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize cells and centrifuge to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet membranes.
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO in a buffered solution).
2. In Vitro Reaction:
-
Incubate the solubilized membranes (containing γ-secretase) with a fluorogenic substrate specific for γ-secretase.
-
Add varying concentrations of this compound or the comparator compound (e.g., RO4929097) to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
3. Data Analysis:
-
Measure the fluorescence signal using a microplate reader.
-
The signal is proportional to the amount of cleaved substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of γ-secretase inhibitors in a mouse xenograft model.[7][8][9]
1. Cell Preparation and Implantation:
-
Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer cells).
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, the comparator compound (e.g., RO4929097), or vehicle control according to the specified dosing regimen (e.g., oral gavage or intraperitoneal injection).
3. Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
-
Perform histological and molecular analyses on the tumor tissues to assess downstream effects of treatment.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of Notch signaling by this compound.
Experimental Workflow Diagram
Caption: Workflow for efficacy testing of this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Literature Review: YO-01027 Versus Newer γ-Secretase Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of γ-secretase inhibition, a field of intense research for both Alzheimer's disease and oncology, the dipeptidic inhibitor YO-01027 (also known as Dibenzazepine or DBZ) has served as a potent and well-characterized tool. This guide provides a comparative literature review of this compound's performance against a selection of newer γ-secretase inhibitors (GSIs) that have progressed to clinical evaluation. The comparison focuses on preclinical data, including inhibitory potency, selectivity, and in vivo efficacy, to offer a comprehensive resource for researchers in the field.
Introduction to γ-Secretase and its Inhibition
Gamma-secretase is a multi-subunit intramembrane protease complex that plays a crucial role in the processing of numerous type I transmembrane proteins. Two of its most studied substrates are the amyloid precursor protein (APP) and the Notch family of receptors. Cleavage of APP by γ-secretase is a key step in the generation of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease. The processing of Notch receptors by γ-secretase releases the Notch intracellular domain (NICD), a critical step in the activation of Notch signaling, a pathway fundamental to cell fate decisions, proliferation, and differentiation. Dysregulation of Notch signaling is implicated in various cancers, making γ-secretase an attractive therapeutic target.
This compound is a highly potent GSI that has been instrumental in elucidating the biological functions of γ-secretase. However, the therapeutic application of early GSIs has been hampered by on-target toxicities, primarily due to the inhibition of Notch signaling, which can lead to gastrointestinal issues and other adverse effects. This has driven the development of newer GSIs with potentially improved selectivity for APP over Notch, or with different pharmacological profiles. This review compares this compound to a panel of these newer inhibitors: Nirogacestat (PF-03084014), Avagacestat (BMS-708163), Semagacestat (LY450139), MK-0752, RO4929097, and LY411575.
Comparative Performance of γ-Secretase Inhibitors
The following tables summarize the available preclinical data for this compound and the selected newer γ-secretase inhibitors. It is important to note that the data are compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different experimental setups.
Table 1: In Vitro Potency Against γ-Secretase Substrates (APP/Aβ and Notch)
| Inhibitor | Target | IC50 (nM) | Cell-Free/Cell-Based | Reference(s) |
| This compound (DBZ) | APPL cleavage | 2.6 | Cell-free | [1] |
| Notch cleavage | 2.9 | Cell-free | [1] | |
| Nirogacestat (PF-03084014) | γ-secretase (Aβ production) | 6.2 | Cell-free | [2] |
| Notch receptor cleavage | 13.3 | Cell-based (HPB-ALL cells) | [2] | |
| Avagacestat (BMS-708163) | Aβ40 inhibition | 0.30 | Not specified | [3] |
| Aβ42 inhibition | 0.27 | Not specified | [3] | |
| NICD inhibition | 0.84 | Not specified | [3] | |
| Notch processing | 58 | Cell-based | [3] | |
| Semagacestat (LY450139) | Aβ38 | 12.0 | Cell-based (H4 human glioma) | [4] |
| Aβ40 | 12.1 | Cell-based (H4 human glioma) | [4] | |
| Aβ42 | 10.9 | Cell-based (H4 human glioma) | [4] | |
| Notch signaling | 14.1 | Cell-based (H4 human glioma) | [4] | |
| MK-0752 | γ-secretase | ~50 | Not specified | [5] |
| T-ALL cell lines (Notch-mutated) | 6200 | Cell-based | [6] | |
| RO4929097 | γ-secretase | 4 | Cell-free | [7] |
| Cellular Aβ40 processing | 14 | Cell-based | [7] | |
| Cellular Notch processing | 5 | Cell-based | [7] | |
| LY411575 | γ-secretase (membrane) | 0.078 | Cell-free | [8] |
| γ-secretase (cell-based) | 0.082 | Cell-based | [8] | |
| Notch S3 cleavage | 0.39 | Cell-based | [8] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound (DBZ) | Breast cancer xenografts (MCF7) | 1 mg/mL, i.p., every 3 days | Significantly decreased tumor volume and increased latency. | [1] |
| Nirogacestat (PF-03084014) | T-ALL xenografts (HPB-ALL) | 150 mg/kg, oral | ~92% tumor growth inhibition, reduction in NICD, Ki67, and increased apoptosis. | [2] |
| Breast cancer xenografts (HCC1599) | 120 mg/kg, oral | Induced apoptosis, antiproliferation, reduced tumor self-renewal, and metastasis. | [2] | |
| Avagacestat (BMS-708163) | Lung cancer xenografts (PC9/AB2) | 10 mg/kg | Minor inhibitory effect as monotherapy; enhanced gefitinib efficacy. | [3] |
| MK-0752 | Breast tumorgrafts (MC1, BCM-2147) | Not specified | Reduced breast cancer stem cells (BCSCs) and enhanced docetaxel efficacy. | [9] |
| RO4929097 | NSCLC xenografts (A549) | 3-60 mg/kg, oral, daily or intermittent | Significant tumor growth inhibition. | [10] |
| Melanoma xenografts | 10 mg/kg/day, oral | Impaired tumor growth and reduced expression of melanoma stem cell markers. | [7] | |
| LY411575 | Not specified in cancer models | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of APP and Notch processing by γ-secretase and the point of intervention by inhibitors.
Caption: General workflow for an in vitro γ-secretase activity assay.
Detailed Experimental Methodologies
The following are generalized protocols for key experiments cited in the literature for the characterization of γ-secretase inhibitors. Specific details may vary between studies.
In Vitro γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the γ-secretase complex.
-
Enzyme Source: Partially purified γ-secretase from cell membranes (e.g., HEK293, HeLa, or CHO cells overexpressing APP) or recombinant enzyme complex.
-
Substrate: A recombinant protein substrate containing the γ-secretase cleavage site of APP, such as a C-terminal fragment of APP (e.g., C99 or C100). This can be a fusion protein for easier detection (e.g., with a FLAG tag). Alternatively, a fluorogenic substrate can be used for high-throughput screening[11].
-
Inhibitors: Test compounds (e.g., this compound, newer GSIs) are dissolved in a suitable solvent (typically DMSO) and added to the reaction mixture at various concentrations.
-
Assay Buffer: A buffer that maintains the optimal pH and ionic strength for γ-secretase activity.
-
Incubation: The reaction mixture containing the enzyme, substrate, and inhibitor is incubated at 37°C for a defined period (e.g., 1-4 hours).
-
Detection of Cleavage Products: The amount of Aβ peptide generated is typically quantified using a specific enzyme-linked immunosorbent assay (ELISA)[4]. Alternatively, if a fluorogenic substrate is used, the fluorescence signal is measured using a microplate reader[11].
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of γ-secretase activity (IC50) is calculated from the dose-response curve.
Cell-Based Notch Cleavage Assay
This assay assesses the ability of an inhibitor to block Notch signaling in a cellular context.
-
Cell Line: A cell line that expresses a Notch receptor and a reporter system that is responsive to Notch signaling. A common system involves HEK293 cells stably transfected with a constitutively active form of Notch (e.g., NotchΔE) and a luciferase reporter gene under the control of a CSL-responsive promoter[12][13].
-
Inhibitors: Test compounds are added to the cell culture medium at various concentrations.
-
Incubation: Cells are incubated with the inhibitors for a sufficient time to allow for changes in Notch signaling (e.g., 24 hours).
-
Measurement of Notch Activity:
-
Reporter Gene Assay: The activity of the luciferase reporter is measured using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling[12][13].
-
Western Blot: The level of the cleaved Notch intracellular domain (NICD) can be measured by Western blotting using an antibody specific to the cleaved form of Notch. A reduction in the NICD band indicates inhibition of Notch cleavage.
-
-
Data Analysis: The IC50 value for the inhibition of Notch signaling is determined from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of γ-secretase inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., from cell lines or patient-derived xenografts) are injected subcutaneously or orthotopically into the mice.
-
Inhibitor Administration: Once tumors reach a palpable size, the mice are treated with the γ-secretase inhibitor or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are critical parameters[1][2][10].
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Survival: The overall survival of the mice is monitored.
-
Biomarker Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of γ-secretase inhibition (e.g., reduced NICD levels) and antitumor activity (e.g., proliferation markers like Ki67, apoptosis markers like cleaved caspase-3)[2].
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treated group with the control group.
Discussion and Conclusion
This comparative review highlights the potent γ-secretase inhibitory activity of this compound and provides a snapshot of the preclinical performance of several newer-generation GSIs.
Potency and Selectivity: this compound demonstrates high potency against both APP and Notch cleavage with IC50 values in the low nanomolar range[1]. Among the newer inhibitors, LY411575 stands out for its exceptional potency, with sub-nanomolar IC50 values for γ-secretase inhibition[8]. In contrast, inhibitors like Avagacestat were initially reported to have a degree of selectivity for APP over Notch, a desirable characteristic for minimizing Notch-related side effects[3]. However, subsequent studies have sometimes shown less pronounced selectivity, underscoring the importance of standardized assays for accurate comparison. Semagacestat showed nearly equipotent inhibition of Aβ and Notch signaling[4].
In Vivo Efficacy: Several of the newer GSIs have demonstrated significant antitumor activity in various preclinical cancer models. For instance, Nirogacestat has shown robust efficacy in T-ALL and breast cancer xenografts[2], and RO4929097 has demonstrated broad antitumor activity in multiple xenograft models[7][10]. These in vivo studies are crucial for translating in vitro potency into potential therapeutic benefit.
Clinical Development: Many of the newer inhibitors discussed have progressed to clinical trials, primarily in oncology and Alzheimer's disease. The clinical journey of GSIs has been challenging, with some trials being halted due to lack of efficacy or unacceptable toxicity profiles, often attributed to Notch inhibition. The experience with compounds like Semagacestat has underscored the difficulty of achieving a therapeutic window for GSIs in chronic conditions like Alzheimer's disease. However, in oncology, particularly for Notch-driven malignancies, the risk-benefit profile may be more favorable, and inhibitors like Nirogacestat have shown promise in specific cancer types.
References
- 1. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 8. as-605240.com [as-605240.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal and Safe Handling of YO-01027 (Dibenzazepine)
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of YO-01027, a potent γ-secretase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate environmental impact.
Immediate Safety and Handling Precautions
This compound, also known as Dibenzazepine (DBZ), is a substance that has not been fully tested and may be harmful if swallowed or inhaled.[1] Exposure can cause irritation to the respiratory tract, eyes, and skin, as well as potential allergic reactions.[1] Handling should only be performed by personnel trained in the management of potent active pharmaceutical ingredients.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required.[1]
-
Hand Protection: Chemical-resistant rubber gloves must be worn.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][2]
Engineering Controls:
-
All handling of this compound should be conducted in a laboratory fume hood.[1]
-
A safety shower and eye bath must be readily accessible.[1]
First Aid Measures:
-
After Swallowing: If swallowed, wash out the mouth with copious amounts of water and immediately call a physician.[1]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[2]
Disposal Procedures
Proper disposal of this compound is critical to ensure laboratory and environmental safety. The recommended disposal methods are as follows:
-
Licensed Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed. [3]
For bulk waste, a chemical reduction procedure may be considered, similar to protocols for other N-nitroso compounds. This involves using an aluminum-nickel alloy powder in an alkaline solution to degrade the compound into less hazardous substances before final disposal as hazardous waste.[4]
Disposal of Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]
Operational Plans and Storage
Storage: Store this compound in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed.[2]
-
Solid Form: Can be stored at -20°C for more than 3 years.[4]
-
Stock Solutions: Typically stored at -80°C and can be kept for over 1 year.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4] For frequent use, it can be stored at 4°C for over a week.[4]
Solution Preparation: The solubility of this compound in DMSO is greater than 10 mM.[5] To prepare stock solutions, it may be necessary to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5] When diluting a DMSO stock solution into an aqueous medium, it is recommended to first create a gradient dilution in DMSO before adding to the buffer or cell culture medium to avoid precipitation.[4] Preheating the stock solution and culture medium to 37°C can also help prevent precipitation.[4]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 209984-56-5 | [1] |
| Molecular Formula | C26H23F2N3O3 | [1] |
| Molecular Weight | 463.48 g/mol | [1] |
| IC50 (Notch) | 2.92 nM | [6] |
| IC50 (APPL) | 2.64 nM | [6] |
| Purity | 99.59% | [6] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.39 mM) | [6] |
Experimental Protocols
Cell Viability Assay with Breast Cancer Stem Cells (BCSCs)
-
Objective: To assess the effect of this compound on the viability of BCSCs.
-
Cell Line: Breast cancer stem cells (BCSCs).[5]
-
Methodology:
In Vivo Study in a Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound.
-
Animal Model: C57BL/6 mice.[5]
-
Methodology:
-
Prepare a dosing solution of this compound.
-
Administer this compound via intraperitoneal (i.p.) injection at dosages of 0, 3, 10, and 30 μmol/kg.[5]
-
The injections are given once daily (q.d.) for 5 consecutive days.[5]
-
The study observed that this compound treatment inhibited epithelial cell proliferation and induced goblet cell differentiation in intestinal adenomas in a dose-dependent manner.[5]
-
Signaling Pathway Diagram
This compound is a potent inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of the Notch receptor, which in turn blocks the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate target gene expression.
Caption: Mechanism of this compound action on the Notch signaling pathway.
References
Essential Safety and Logistical Information for Handling YO-01027
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, storage, and disposal of YO-01027, a potent γ-secretase inhibitor. Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity.
Compound Information and Storage
This compound, also known as Dibenzazepine (DBZ), is a potent inhibitor of the γ-secretase complex, which is involved in key cellular signaling pathways. Proper storage is crucial to maintain its stability and activity.
| Parameter | Specification |
| Synonyms | This compound, YO01027, Dibenzazepine, Deshydroxy LY 411575 |
| CAS Number | 209984-56-5 |
| Molecular Formula | C₂₆H₂₃F₂N₃O₃ |
| Molecular Weight | 463.48 g/mol |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Solutions) | Store stock solutions at -20°C or -80°C. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the fact that its hazards are not fully characterized, a comprehensive approach to personal protection is mandatory.
| Protection Type | Required Equipment | Rationale |
| Respiratory | NIOSH/MSHA-approved respirator | To prevent inhalation of the powder form of the compound. |
| Hand | Chemical-resistant rubber gloves | To avoid skin contact and absorption. |
| Eye | Chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Body | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing. |
Handling and Operational Plan
All handling of this compound should be performed by personnel trained in handling potent pharmaceutical ingredients.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. |
| Skin Contact | Wash the affected area with plenty of soap and water. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Wash out the mouth with water and contact a physician immediately. |
| Spill | Cordon off the area. Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves. Sweep up the spilled material and place it in a suitable container for disposal. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a sealed, labeled container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate solvent waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies using this compound.
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a tetrazolium-based assay (e.g., MTT or MTS).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the tetrazolium reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
In Vivo Mouse Model Study
This protocol provides a general framework for an in vivo study in a mouse model.
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Compound Formulation: Prepare a dosing solution of this compound. For intraperitoneal (i.p.) injection, a common vehicle is a solution of DMSO and saline.
-
Dosing: Administer this compound or the vehicle control to the mice via the chosen route (e.g., i.p. injection) at the predetermined dose and schedule.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior. Record body weight at regular intervals.
-
Endpoint: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, protein expression).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Mechanism of Action: γ-Secretase Inhibition
This compound is a potent inhibitor of γ-secretase, a multi-protein complex that plays a crucial role in the processing of transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.
γ-Secretase Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the γ-secretase complex by this compound blocks the cleavage of APP and Notch, preventing the release of their intracellular domains (AICD and NICD) and subsequent downstream signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
